molecular formula C6H10INO B3096936 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one CAS No. 129352-63-2

4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

Cat. No.: B3096936
CAS No.: 129352-63-2
M. Wt: 239.05 g/mol
InChI Key: ITABTWOYZPNFHG-UHFFFAOYSA-N
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Description

4-(Iodomethyl)-1-methyl-pyrrolrolidin-2-one (CAS 129352-63-2) is a specialized organic compound with the molecular formula C6H10INO and a molecular weight of 239.05 g/mol . This chemical serves as a valuable building block in synthetic organic chemistry, particularly in radical-mediated transformations. It functions as an efficient radical precursor, enabling the carboazidation of terminal alkenes . This reaction is a powerful method for the one-pot introduction of both an azide functional group and a complex molecular fragment across a carbon-carbon double bond, effectively converting alkenes into synthetically versatile alkyl azides . The iodine atom in the iodomethyl group is readily cleaved under radical initiators such as triethylborane or ditin reagents, generating a carbon-centered radical that adds to alkenes. The subsequent azide transfer from a reagent like 3-pyridinesulfonyl azide yields the final gamma-azido derivative . These azide products are highly valuable as protected amine precursors or for further functionalization through click chemistry, such as in 1,3-dipolar cycloadditions . As a key intermediate, 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one facilitates access to complex molecular architectures, including homoallylic azides via Julia-Kocienski olefination, and finds application in the synthesis of nitrogen-containing heterocycles and other pharmacologically relevant structures . This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, as it may be harmful if swallowed, cause skin and eye irritation, or be harmful if inhaled .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(iodomethyl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10INO/c1-8-4-5(3-7)2-6(8)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITABTWOYZPNFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and properties of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one: A Versatile Building Block in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction

The pyrrolidinone ring system is a foundational structural motif in modern drug discovery, recognized for its prevalence in numerous biologically active compounds and its role as a "privileged scaffold".[1][2] This five-membered lactam offers a unique combination of properties: its sp³-hybridized framework provides three-dimensional complexity crucial for specific interactions with biological targets, while the amide functionality serves as both a hydrogen bond donor and acceptor.[3] These attributes have cemented the pyrrolidinone core in a wide array of therapeutics, from nootropic agents to anticonvulsants and anti-inflammatory drugs.[4]

This guide focuses on a specific, highly functionalized derivative: 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one . This compound is not merely another pyrrolidinone; it is a strategically designed synthetic intermediate. The introduction of an iodomethyl group at the 4-position transforms the stable pyrrolidinone core into a versatile electrophilic building block. The carbon-iodine bond is highly reactive towards nucleophilic displacement, allowing for the covalent attachment of this valuable scaffold to a wide range of molecular architectures. This guide provides a comprehensive analysis of its structure, properties, a robust protocol for its synthesis, and its potential applications for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structure of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one combines the polar, aprotic nature of the N-methylpyrrolidinone backbone with the reactive functionality of a primary alkyl iodide. The N-methyl group enhances solubility in organic solvents and prevents N-H-related side reactions, while the iodomethyl group is the primary site of chemical reactivity.

Caption: 2D Molecular Structure of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

Physicochemical Data Summary

Specific experimental data for 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is not widely available, reflecting its status as a specialized synthetic intermediate. The properties below are calculated or extrapolated from closely related analogs.

PropertyValue / InformationSource / Basis
IUPAC Name 4-(Iodomethyl)-1-methyl-pyrrolidin-2-oneIUPAC Nomenclature
CAS Number Not broadly indexed.Chemical Databases
Molecular Formula C₆H₁₀INO-
Molecular Weight 239.05 g/mol Calculated
Appearance Expected to be a colorless to pale yellow oil or low-melting solid.General properties of alkyl iodides
Boiling Point Significantly >202 °CExtrapolated from N-Methyl-2-pyrrolidone (NMP, b.p. 202 °C); the iodomethyl group substantially increases molecular weight and intermolecular forces.[5]
Solubility Soluble in a wide range of organic solvents (DCM, THF, Acetone, Ethyl Acetate). Limited solubility in water.Based on the parent NMP structure, which is miscible with water and most organic solvents.[5] The alkyl iodide moiety decreases water miscibility.
Predicted Mass Spec [M+H]⁺: 239.9822Based on the related compound 4-(iodomethyl)pyrrolidin-2-one, which has a predicted [M+H]⁺ of 225.97234.[6]

Synthesis and Reactivity

Synthetic Strategy: Iodination of a Precursor Alcohol

The most direct and logical synthetic route to 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is the conversion of its corresponding primary alcohol, 4-(hydroxymethyl)-1-methyl-pyrrolidin-2-one. This transformation can be reliably achieved using standard organic chemistry methods that convert a hydroxyl group into a good leaving group, which is then displaced by an iodide ion. The Appel reaction is an exemplary choice for this purpose due to its mild, near-neutral conditions, making it suitable for substrates with sensitive functional groups like the lactam ring.[7][8]

The reaction proceeds by activating triphenylphosphine with iodine to form an electrophilic phosphorus intermediate. The alcohol then attacks this intermediate, forming an alkoxyphosphonium salt. This crucial step converts the hydroxyl group into an excellent leaving group, which is subsequently displaced by an iodide ion via an Sₙ2 mechanism to yield the final product and triphenylphosphine oxide as a byproduct.[9] The formation of the very stable phosphorus-oxygen double bond in the byproduct is a major thermodynamic driving force for the reaction.[7]

Synthesis_Workflow Start 4-(Hydroxymethyl)-1-methyl- pyrrolidin-2-one Reaction Appel Reaction (Iodination) Start->Reaction Reagents Reagents: - Triphenylphosphine (PPh₃) - Iodine (I₂) - Imidazole - Solvent (DCM/THF) Reagents->Reaction Product 4-(Iodomethyl)-1-methyl- pyrrolidin-2-one Reaction->Product Sₙ2 Displacement Byproduct Byproduct: Triphenylphosphine Oxide (Ph₃P=O) Reaction->Byproduct

Caption: Proposed Synthetic Workflow via the Appel Reaction

Reactivity Profile

The synthetic utility of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is dominated by the reactivity of the primary alkyl iodide. The iodide ion is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions.

Key reactive pathways include:

  • N-Alkylation: Reaction with primary or secondary amines to form substituted aminomethylpyrrolidinones.

  • O-Alkylation: Reaction with alcohols or phenols to form ethers.

  • S-Alkylation: Reaction with thiols to generate thioethers.

  • C-Alkylation: Reaction with soft carbon nucleophiles, such as enolates or organometallic reagents, to form new carbon-carbon bonds.

This predictable reactivity allows for the precise and efficient incorporation of the "(1-methyl-2-oxo-pyrrolidin-4-yl)methyl" moiety into more complex molecules.

Experimental Protocol: Synthesis via Appel Iodination

This protocol describes a representative procedure for the synthesis of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one from its alcohol precursor.

Disclaimer: This protocol is a standard representation of the Appel reaction and should be adapted and optimized by a qualified chemist. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4-(Hydroxymethyl)-1-methyl-pyrrolidin-2-one (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Iodine (I₂) (1.5 eq)

  • Imidazole (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-(hydroxymethyl)-1-methyl-pyrrolidin-2-one (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq).

  • Add anhydrous DCM (or THF) to dissolve the solids (approx. 10 mL per gram of starting alcohol).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • In a separate flask, dissolve iodine (1.5 eq) in a minimum amount of anhydrous DCM.

  • Add the iodine solution dropwise to the stirred reaction mixture at 0 °C. A color change and the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

Workup and Purification:

  • Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to neutralize any remaining iodine. Stir until the dark color dissipates.

  • Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one.

Applications in Research and Drug Development

The primary value of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one lies in its function as a molecular linker or building block. It provides a straightforward method for introducing the N-methylpyrrolidinone scaffold, a structure associated with a diverse range of biological activities.[1][4]

  • Scaffold for CNS-Active Agents: The pyrrolidinone core is central to the racetam family of nootropic drugs, which are investigated for cognitive enhancement. This building block can be used to synthesize novel analogs of nebracetam and other compounds targeting cholinergic systems.[10]

  • Anti-inflammatory Drug Design: Pyrrolidinone derivatives have shown potential as anti-inflammatory agents.[11][12] This compound can be used to attach the pyrrolidinone moiety to other pharmacophores to develop new inhibitors of targets like inducible nitric oxide synthase (iNOS).[11][12]

  • Anticonvulsant and Antidepressant Research: The pyrrolidine scaffold is present in several anticonvulsant and antidepressant compounds.[4] The ability to easily link this scaffold to various aromatic and heterocyclic systems makes it a valuable tool for generating libraries of new chemical entities for screening in these therapeutic areas.

  • General Medicinal Chemistry: As a "privileged scaffold," the pyrrolidinone ring is used to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, and to explore three-dimensional chemical space for optimal target binding.[2][3]

Safety and Handling

No specific safety data exists for 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one. However, based on its structure, the following precautions are mandated:

  • Alkylating Agent: As a primary alkyl iodide, this compound should be treated as a potential alkylating agent and handled with extreme care. Alkylating agents are often toxic, irritant, and may have mutagenic properties. Direct contact with skin and eyes must be avoided.

  • Inhalation and Ingestion: The compound is likely harmful if inhaled or ingested. All handling should occur within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; check compatibility charts), and safety goggles, is required at all times.

  • Related Compound Hazards: The parent structure, N-Methyl-2-pyrrolidone (NMP), is classified as a reproductive toxicant.[5] While the toxicity profile of the title compound is unknown, it should be handled with the appropriate level of caution.

Conclusion

4-(Iodomethyl)-1-methyl-pyrrolidin-2-one represents a highly valuable, albeit specialized, tool for the medicinal chemist. Its design cleverly combines the stable and biologically relevant N-methylpyrrolidinone core with a reactive iodomethyl handle, creating a potent electrophilic building block. While specific experimental data remains sparse, its synthesis is achievable through robust and well-established chemical transformations like the Appel reaction. The true potential of this compound lies in its ability to facilitate the rapid and efficient synthesis of novel, complex molecules, enabling the exploration of the vast therapeutic possibilities offered by the privileged pyrrolidinone scaffold. Its use empowers researchers to systematically investigate structure-activity relationships and accelerate the discovery of next-generation therapeutics.

References
  • Asija, S., & Asija, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10). Available at: [Link]

  • Talele, T. T. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. Available at: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

  • Abdelbaset, M. S., et al. (2018). Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. Journal of Advanced Biomedical and Pharmaceutical Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. Retrieved from [Link]

  • Beddoe, R. H., Sneddon, H. F., & Denton, R. M. (n.d.). The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. CORE. Retrieved from [Link]

  • SynArchive. (n.d.). Appel Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Lirias - KU Leuven. (2025). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Retrieved from [Link]

  • OrgoSolver. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Retrieved from [Link]

  • American Chemical Society. (n.d.). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. Retrieved from [Link]

  • Akbaş, E., et al. (2025). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. PMC. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0267234). Retrieved from [Link]

  • Wang, F., et al. (2019). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(iodomethyl)pyrrolidin-2-one (C5H8INO). Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 4-amino-1-methylpyrrolidin-2-one 1H NMR. Retrieved from [Link]

  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ChemRxiv. (n.d.). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. Retrieved from [Link]

  • Papakyriakou, M., et al. (2014). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 19(8), 12635-12648. Available at: [Link]

  • PubChem. (n.d.). 1-(Iodomethyl)pyrrolidine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Retrieved from [Link]

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Sources

Technical Whitepaper: 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one as a Privileged Synthetic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Content Focus: Chemical Identifiers, Mechanistic Synthesis, and Application Workflows

Executive Summary

In modern drug discovery, the pyrrolidin-2-one scaffold is recognized as a privileged pharmacophore, forming the structural core of numerous central nervous system (CNS) agents, racetam-class nootropics, and targeted protein degraders. The functionalization of this ring system is critical for exploring chemical space. 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one (CAS: 129352-63-2) serves as a premier electrophilic building block for introducing this moiety into complex molecular architectures.

As a Senior Application Scientist, I frequently advocate for the use of primary alkyl iodides over their chloride or bromide counterparts. The superior polarizability and lower bond dissociation energy of the carbon-iodine bond make this compound an exceptionally reactive substrate for


 displacements, cross-coupling reactions, and the generation of organozinc reagents. This whitepaper details the structural properties, self-validating synthetic protocols, and mechanistic causality behind the utilization of this critical intermediate.

Chemical Identity & Structural Properties

Accurate compound tracking and storage are foundational to reproducible research. The iodomethyl derivative is sensitive to light and prolonged exposure to ambient moisture, necessitating specific handling protocols.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueCausality / Significance
Chemical Name 4-(Iodomethyl)-1-methyl-pyrrolidin-2-oneIUPAC standard nomenclature.
CAS Number 1Unique registry identifier for procurement and IP filing.
Molecular Formula

Defines stoichiometric calculations.
Molecular Weight 239.05 g/mol High mass contribution from iodine (126.9 g/mol ).
SMILES String CN1CC(CC1=O)CIUtilized for in silico docking and structural queries.
Storage Conditions Inert atmosphere (Ar/N2), 2–8 °C, darkPrevents photo-induced homolytic C-I cleavage and oxidation.

Mechanistic Synthesis Strategies

To access 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one, chemists typically rely on one of two foundational transformations: the Appel Reaction (from the corresponding alcohol) or the Finkelstein Reaction (from the corresponding chloride/bromide).

The Appel Reaction (Primary Recommendation)

The 2 is our preferred method for generating this building block directly from 4-(hydroxymethyl)-1-methyl-pyrrolidin-2-one. By utilizing iodine (


), triphenylphosphine (

), and imidazole, the primary alcohol is converted into an iodide under mild conditions. The mechanism is driven by the formation of a highly oxophilic phosphonium intermediate, which transforms the poor hydroxyl leaving group into a superior triphenylphosphine oxide leaving group.

Appel_Reaction A 4-(Hydroxymethyl)-1-methyl- pyrrolidin-2-one B Reactive Phosphonium Intermediate A->B I2, PPh3, Imidazole CH2Cl2, 0 °C C 4-(Iodomethyl)-1-methyl- pyrrolidin-2-one B->C SN2 Displacement by Iodide

Fig 1: Mechanistic pathway of the Appel reaction converting the precursor alcohol to the target iodide.

The Finkelstein Halogen Exchange

Alternatively, if the chloromethyl derivative is available, the 3 offers a robust halogen exchange. This


 process utilizes sodium iodide (NaI) in anhydrous acetone. The causality of this reaction's success relies entirely on Le Chatelier's principle: NaI is soluble in acetone, whereas the NaCl byproduct is insoluble. The continuous precipitation of NaCl drives the equilibrium forward.

Table 2: Comparison of Synthesis Workflows

MetricAppel Reaction (Alcohol Precursor)Finkelstein Reaction (Chloride Precursor)
Step Count 1 Step (Direct)1 Step (Requires prior chlorination)
Driving Force Formation of strong P=O bondPrecipitation of NaCl in acetone
Byproduct Removal

requires column chromatography
NaCl is removed via simple filtration
Yield Profile Typically >85%Typically >90% (if strictly anhydrous)

Experimental Protocol: Self-Validating Appel Synthesis

To ensure maximum trustworthiness and reproducibility, the following protocol is adapted from validated 4 for primary alkyl iodides. This workflow incorporates self-validating visual cues.

Reagents Required:

  • 4-(Hydroxymethyl)-1-methyl-pyrrolidin-2-one (1.0 equiv, 10.0 mmol)

  • Triphenylphosphine (

    
    ) (1.2 equiv, 12.0 mmol)
    
  • Imidazole (1.2 equiv, 12.0 mmol)

  • Iodine (

    
    ) (1.2 equiv, 12.0 mmol)
    
  • Anhydrous Dichloromethane (

    
    ) (40 mL)
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100-mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Causality: Moisture exclusion is critical to prevent the premature hydrolysis of the reactive phosphonium intermediate.

  • Reagent Solubilization: Add

    
     and Imidazole to the flask, followed by 30 mL of anhydrous 
    
    
    
    . Cool the mixture to 0 °C using an ice-water bath.
  • Iodine Activation: Add

    
     in three portions over 5 minutes. Self-Validation: The solution will transition from clear to a deep orange/brown, indicating the formation of the 
    
    
    
    complex.
  • Substrate Addition: Dissolve the starting alcohol in 10 mL of

    
     and add it dropwise to the activated mixture over 10 minutes.
    
  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Causality: Imidazole acts as a crucial acid scavenger, neutralizing the generated HI. This prevents acid-catalyzed ring-opening of the pyrrolidone.

  • Workup & Isolation: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ) to neutralize unreacted iodine (solution turns pale yellow/colorless). Extract with 
    
    
    
    , wash with brine, and dry over anhydrous
    
    
    .
  • Purification: Concentrate under reduced pressure. The crude mixture will contain a heavy white precipitate (triphenylphosphine oxide). Triturate with cold diethyl ether to crash out the bulk of the

    
    , filter, and purify the filtrate via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure 4-(iodomethyl)-1-methyl-pyrrolidin-2-one.
    

Downstream Applications in Drug Discovery

The true value of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one lies in its downstream versatility. The primary iodide is highly susceptible to oxidative addition by transition metals and direct nucleophilic attack.

Application_Workflow Iodide 4-(Iodomethyl)-1-methyl- pyrrolidin-2-one Zinc Zinc Insertion (Negishi Precursor) Iodide->Zinc Zn(0), THF Amine N-Alkylation (SN2 Reaction) Iodide->Amine R-NH2, Base Product1 C-C Coupled Scaffold Zinc->Product1 Pd-Catalyst, Ar-X Product2 N-Linked Pharmacophore Amine->Product2 Heat, Polar Solvent

Fig 2: Divergent synthetic applications of the iodomethyl building block in medicinal chemistry.

Key Workflows:

  • Negishi Cross-Coupling: Treatment of the iodide with activated Zinc dust (Rieke Zinc) rapidly forms the organozinc halide. This intermediate can be coupled with aryl bromides using

    
     to build complex 
    
    
    
    linkages.
  • N-Alkylation: The iodide is an excellent alkylating agent for secondary amines or nitrogen-containing heterocycles (e.g., piperazines, triazoles) in the presence of a mild base like

    
    , rapidly generating target pharmacophores.
    

Analytical Characterization

To verify the successful synthesis and purity of CAS 129352-63-2, researchers should rely on the following analytical markers:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    The diagnostic shift is the disappearance of the hydroxyl proton and the upfield shift of the methylene protons adjacent to the iodine. The
    
    
    protons typically appear as a multiplet around
    
    
    3.10 - 3.30 ppm, distinct from the oxygen-bound precursor.
  • Mass Spectrometry (ESI-MS): Expected

    
     peak at 
    
    
    
    240.0. The absence of an
    
    
    isotope pattern confirms the presence of iodine (monoisotopic) rather than chlorine or bromine.

References

  • Achmem. "4-(Iodomethyl)-1-methylpyrrolidin-2-one – Achmem." Achmem Chemical Catalog.
  • Key Organics. "129352-63-2 | 4-(iodomethyl)-1-methyl-pyrrolidin-2-one | C6H10INO." Key Organics Product Page.
  • Common Organic Chemistry. "Alcohol to Iodide - Common Conditions: Appel Reaction." Common Organic Chemistry Database.
  • Benchchem. "Application Notes and Protocols: Finkelstein Reaction for the Synthesis of Primary Iodides." Benchchem Protocols.
  • Organic Syntheses. "Organic Syntheses Procedure: Preparation of Primary Alkyl Iodides via the Appel Reaction." Organic Syntheses, Vol 102.

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Thermodynamic stability of iodomethyl pyrrolidinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Iodomethyl Pyrrolidinone Derivatives

Authored by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of iodomethyl pyrrolidinone derivatives, a class of molecules of increasing interest in pharmaceutical development.[1] As a Senior Application Scientist, this document moves beyond rote protocols to offer a deep, mechanistic understanding of stability challenges and a robust, field-proven strategy for their evaluation. We will explore the intrinsic factors governing the stability of these unique structures, detail the design of definitive stability studies in line with global regulatory expectations, and provide validated, step-by-step methodologies for key analytical techniques. The core philosophy of this guide is to empower researchers, scientists, and drug development professionals to not only generate high-quality stability data but also to interpret it with confidence, ensuring the development of safe, effective, and stable pharmaceutical products.

Introduction: The Stability Imperative for Iodomethyl Pyrrolidinone Derivatives

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] The introduction of an iodomethyl group (-CH₂I) offers a unique handle for further synthetic elaboration or can be integral to the molecule's pharmacological activity. However, this functional group also introduces specific stability concerns. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to both nucleophilic substitution and homolytic cleavage under various environmental conditions.[4]

The purpose of stability testing is to provide robust evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[5][6] For iodomethyl pyrrolidinone derivatives, this is not merely a regulatory formality but a critical scientific necessity. Understanding the thermodynamic stability and degradation pathways is paramount for:

  • Ensuring Patient Safety: By identifying and characterizing potentially toxic degradation products.[7]

  • Defining Shelf-Life and Storage Conditions: To guarantee the drug's potency and purity throughout its lifecycle.[8]

  • Informing Formulation Development: Selecting excipients that do not accelerate degradation.[9][10]

  • Validating Analytical Methods: Ensuring that the methods used can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradants.[10][11]

This guide provides the strategic and technical framework to address these challenges head-on.

Theoretical Framework of Molecular Stability

The thermodynamic stability of a molecule is fundamentally governed by its Gibbs free energy (G). A molecule degrades because its degradation products exist at a lower energy state. The key to a successful stability program is to understand the "why" and "how" of this process.

Key Factors Influencing Stability

Several intrinsic molecular features can influence the stability of iodomethyl pyrrolidinone derivatives:

  • Lactam Ring Strain: The five-membered pyrrolidinone ring possesses inherent angle strain, which can make the amide bond susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Carbon-Iodine Bond Lability: The C-I bond is relatively weak and polarized. The iodine atom is an excellent leaving group, making the adjacent carbon electrophilic and prone to nucleophilic attack.

  • Steric Hindrance: Bulky substituents near the iodomethyl group or on the pyrrolidinone ring can sterically hinder the approach of reactants (e.g., water), potentially slowing degradation.[12]

  • Electronic Effects: Electron-withdrawing or -donating groups elsewhere in the molecule can influence the electron density around the lactam and the C-I bond, thereby affecting their reactivity.

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding or other non-covalent interactions can lock the molecule in a more stable conformation, reducing its susceptibility to degradation.[13]

Predicted Degradation Pathways

Forced degradation studies are designed to deliberately stress the molecule to identify its likely degradation pathways.[10][14] Based on the functional groups present, several degradation routes for iodomethyl pyrrolidinone derivatives can be predicted.

  • Hydrolysis: The most common degradation pathway for lactams. This can occur under both acidic and basic conditions, leading to the opening of the pyrrolidinone ring to form the corresponding gamma-amino carboxylic acid.

  • Nucleophilic Substitution: The iodide is an excellent leaving group. In the presence of nucleophiles (including water, hydroxide, or certain excipients), the iodomethyl group can be converted to a hydroxymethyl (-CH₂OH) or other substituted methyl group.

  • Oxidation: The nitrogen atom and the carbon adjacent to it can be susceptible to oxidation, potentially leading to N-oxides or other oxidized species.[15] Oxidative conditions can also generate radical species that promote degradation.[4][16]

  • Photodegradation: The C-I bond is known to be photolabile. Exposure to UV or visible light can cause homolytic cleavage of the bond, generating radical intermediates that can lead to a complex mixture of degradation products.[17]

The following diagram illustrates these potential pathways originating from a generic iodomethyl pyrrolidinone structure.

Caption: Predicted degradation pathways for iodomethyl pyrrolidinone derivatives under various stress conditions.

Comprehensive Experimental Design for Stability Assessment

A robust stability program is systematic and multi-faceted. It integrates data from various techniques to build a complete picture of the molecule's behavior. The International Council for Harmonisation (ICH) provides a foundational set of guidelines for these studies.[5][6][8]

The following diagram outlines a comprehensive workflow for assessing the stability of a new iodomethyl pyrrolidinone derivative.

G Start New Iodomethyl Pyrrolidinone Drug Substance Char Phase 1: Initial Characterization (Purity, Polymorph Screen, pKa, Solubility) Start->Char Forced Phase 2: Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Char->Forced Informs stress conditions Thermal Phase 4: Thermal Analysis (DSC, TGA for thermal hazards & transitions) Char->Thermal Characterized material needed MethodDev Phase 3: Analytical Method Development (Stability-Indicating HPLC-UV/MS) Forced->MethodDev Provides degradants to validate method specificity Formal Phase 5: Formal ICH Stability Study (Long-Term & Accelerated) MethodDev->Formal Validated method is required Thermal->Formal Informs temperature selection Report Phase 6: Data Analysis & Reporting (Establish Re-test Period, Storage Conditions) Formal->Report End Comprehensive Stability Profile Report->End

Caption: A comprehensive workflow for the stability assessment of a new drug substance.

Forced Degradation (Stress Testing)

The goal of forced degradation is to generate the likely degradation products and validate the analytical methods.[7][11] It is not designed to determine shelf-life but to understand the molecule's intrinsic stability.[5] A well-designed study will target 5-20% degradation of the API to ensure that secondary degradation is minimized.

Stress Condition Typical Reagents and Conditions Rationale / Potential Degradation
Acid Hydrolysis 0.1 M - 1 M HCl at RT to 60°CProbes for lability of the lactam ring.
Base Hydrolysis 0.1 M - 1 M NaOH at RT to 60°CProbes for lability of the lactam ring and potential substitution of iodide.
Oxidation 3% - 30% H₂O₂ at Room TemperatureSimulates exposure to atmospheric oxygen or oxidative excipients.
Thermal (Dry Heat) 60°C to > Melting Point (in solid state)Assesses intrinsic thermal stability.
Photostability ICH Q1B compliant light exposure (≥1.2 million lux hours and ≥200 W·h/m²)Evaluates sensitivity to light, particularly cleavage of the C-I bond.[8]
Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide rapid and invaluable data on the solid-state properties of the drug substance.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[18] It is the primary tool for determining melting point, detecting polymorphic transitions, and rapidly screening for drug-excipient incompatibilities.[9] An interaction with an excipient is often indicated by a shift in the melting endotherm of the API or the appearance of a new exothermic peak.[9]

  • Isothermal Microcalorimetry (IMC): A highly sensitive technique that can measure the minute heat flow associated with very slow degradation reactions at or near ambient temperatures.[19][20] This allows for a direct, non-invasive prediction of long-term stability in a fraction of the time required for traditional studies.[9]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and can identify the presence of solvates or hydrates.

Long-Term and Accelerated Stability Studies

These formal studies are the cornerstone of regulatory submissions and are used to establish the re-test period or shelf-life.[5] They are conducted on at least three primary batches of the drug substance stored under specific conditions defined by ICH guidelines.[5][8]

Study Type Storage Condition (General Case for Zone II) Minimum Duration at Submission
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Key Experimental Methodologies

The following protocols are presented as a guide and should be adapted based on the specific properties of the molecule under investigation.

Protocol 1: Forced Degradation Study
  • Preparation: Prepare stock solutions of the iodomethyl pyrrolidinone derivative in a suitable solvent (e.g., acetonitrile/water).

  • Acid/Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 2 M HCl and 2 M NaOH, respectively, to achieve a final acid/base concentration of 1 M.

    • Maintain samples at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Neutralize each aliquot immediately upon withdrawal before HPLC analysis.

  • Oxidation:

    • Add an appropriate volume of 30% H₂O₂ to an aliquot of the stock solution to achieve a final concentration of 3-10%.

    • Keep the sample at room temperature, protected from light. Withdraw aliquots at regular intervals.

  • Thermal Degradation (Solution):

    • Heat an aliquot of the stock solution at 70°C. Withdraw aliquots at regular intervals.

  • Photodegradation:

    • Expose both the solid drug substance and a solution to light in a validated photostability chamber according to ICH Q1B guidelines.[8]

    • Analyze samples after the specified exposure period, comparing them to dark controls.

  • Analysis: Analyze all stressed samples, alongside an unstressed control, using a validated stability-indicating HPLC-UV/MS method (see Protocol 3). The goal is to achieve a mass balance where the sum of all degradants accounts for the loss of the parent compound.[14]

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability and Excipient Compatibility
  • Sample Preparation (API Stability): Accurately weigh 2-5 mg of the iodomethyl pyrrolidinone derivative into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) from ambient temperature to a temperature above the expected decomposition point (e.g., 25°C to 300°C).

    • Record the heat flow versus temperature.

  • Excipient Compatibility Screening:

    • Prepare 1:1 (w/w) physical mixtures of the API with each proposed excipient.

    • Run a DSC scan for each mixture, as well as for the pure API and pure excipients individually.[9]

  • Data Interpretation: Analyze the resulting thermograms. A sharp endotherm typically corresponds to the melting point. Broad endotherms or exotherms can indicate phase transitions, decomposition, or interactions. The decision tree below provides a guide for interpretation.

G Start Analyze DSC Thermogram of API + Excipient Mixture CheckMelt Is the API melting peak still present and sharp? Start->CheckMelt CheckNewPeak Are there new exothermic peaks? CheckMelt->CheckNewPeak Yes Incompatible1 Result: Potential Incompatibility (Interaction/Eutectic) CheckMelt->Incompatible1 No (or significantly shifted/broadened) Compatible Result: Likely Compatible Proceed with caution CheckNewPeak->Compatible No Incompatible2 Result: Likely Incompatible (Exothermic Degradation) CheckNewPeak->Incompatible2 Yes

Caption: Decision tree for interpreting DSC results in drug-excipient compatibility screening.

Protocol 3: Development of a Stability-Indicating HPLC-UV/MS Method
  • Column and Mobile Phase Screening:

    • Start with a robust reversed-phase column (e.g., C18, 100 x 4.6 mm, 2.7 µm).

    • Screen mobile phase compositions using a gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Method Optimization:

    • Inject a mixed solution of the unstressed API and aliquots from the forced degradation study that show significant degradation.

    • The primary goal is to achieve baseline resolution between the API peak and all degradation product peaks. Adjust the gradient slope, temperature, and flow rate to optimize separation.

  • Detection and Identification:

    • Use a UV detector set at the λmax of the API. A photodiode array (PDA) detector is preferred to check for peak purity.

    • Use an in-line mass spectrometer (MS) to obtain mass-to-charge (m/z) data for the API and all degradant peaks. This is crucial for tentatively identifying the structures of the degradation products based on the predicted pathways.[21][22]

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The successful separation of all peaks in the forced degradation samples is the ultimate proof of the method's stability-indicating power.

Conclusion

The thermodynamic stability of iodomethyl pyrrolidinone derivatives presents a unique set of challenges due to the combination of a strained lactam ring and a labile carbon-iodine bond. A successful development program hinges on a proactive and scientifically rigorous approach to stability assessment. By integrating theoretical predictions with a comprehensive experimental plan—encompassing forced degradation, advanced thermal analysis, and robust chromatographic methods—researchers can build a complete stability profile. This in-depth understanding is not just a regulatory requirement; it is the foundation upon which safe, stable, and effective medicines are built.

References

  • Lab Manager. (2026, January 28).
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • ICH. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • PubMed. Solid-state stability testing of drugs by isothermal calorimetry.
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • ResearchGate. Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry.
  • Dsight. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
  • ECA Academy. (2025, May 20).
  • HunterLab. (2023, November 29). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis.
  • TA Instruments. (2024, July 23).
  • ResearchGate. (2022). Analytical Techniques for the Assessment of Drug Stability.
  • Synergy Bioscience. (2023, February 16). Stability Testing of Pharmaceuticals: Why is it important?.
  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • Royal Society of Chemistry. (2020).
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Allan Chemical Corporation. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Pharmaoffer. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • PharmaCompass.
  • SpringerLink. (2025, November 23).
  • Quora. (2018, June 24). What are the factors in which stability of a compound depends on?.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • StemCo. (2021, August 2).
  • Unacademy. Factors affecting the stability of complexes.
  • PubMed Central. Synthesis of New Optically Active 2-Pyrrolidinones.
  • ResearchGate. Recent Advances in the Synthesis of Pyrrolidines.
  • PubMed Central. (2020, August 28).
  • PubMed. (2020, January 15). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme.
  • PubMed Central. (2017, December 15).
  • Pure and Applied Chemistry.
  • Hypha Discovery.
  • ResearchGate. (2021, December 6).
  • PubMed Central. (2020, March 4). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP)

Sources

Synthesis Pathways of 4-(Iodomethyl)-1-methylpyrrolidin-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The γ-lactam (pyrrolidin-2-one) ring is a privileged pharmacophore found in numerous neurotropic agents, racetams, and targeted kinase inhibitors. Specifically, 4-(iodomethyl)-1-methylpyrrolidin-2-one serves as a highly versatile, electrophilic building block. The presence of the iodomethyl group at the C4 position provides an ideal handle for late-stage functionalization via cross-coupling, amination, or nucleophilic substitution.

This technical guide critically evaluates the two most robust synthetic pathways for constructing this molecule: the thermodynamic De Novo Achiral Pool Approach (starting from itaconic acid) and the kinetically driven Atom Transfer Radical Cyclization (ATRC) Approach .

Pathway A: The De Novo Achiral Pool Approach (Itaconic Acid Route)

Mechanistic Rationale & Causality

This pathway leverages the commercial availability and low cost of itaconic acid. The synthesis relies on a tandem Michael addition and lactamization process.

  • Condensation: Methylamine acts as a nucleophile, attacking the conjugated double bond of itaconic acid. The intermediate amino acid spontaneously undergoes intramolecular cyclization (lactamization) driven by the thermodynamic stability of the 5-membered γ-lactam ring, yielding 1-methyl-2-oxopyrrolidine-4-carboxylic acid [1][1].

  • Chemoselective Reduction: Reducing a carboxylic acid in the presence of an amide requires precise chemoselectivity. Borane-THF (

    
    ) is utilized because it is an electrophilic reducing agent. It coordinates preferentially with the more electron-rich oxygen of the carboxylic acid rather than the highly delocalized amide carbonyl, yielding 4-(hydroxymethyl)-1-methylpyrrolidin-2-one [2].
    
  • Appel Iodination: The conversion of the primary alcohol to an iodide is achieved via the Appel reaction (

    
    , imidazole). This method is chosen over strong acids (like 
    
    
    
    ) to prevent acid-catalyzed lactam ring-opening. Imidazole acts as a nucleophilic catalyst and acid scavenger, driving the formation of the halophosphonium intermediate while protecting the substrate.
Experimental Protocols & Self-Validation

Protocol 1: Synthesis of 1-Methyl-2-oxopyrrolidine-4-carboxylic acid

  • Procedure: To a stirring solution of itaconic acid (1.0 eq) in water, slowly add an aqueous solution of methylamine (1.2 eq) at room temperature. Heat the mixture to reflux (approx. 100–110 °C) for 4 hours to drive the tandem Michael addition and lactamization. Cool the mixture, acidify to pH 2 using

    
    , and extract with ethyl acetate. Dry over 
    
    
    
    and concentrate in vacuo to yield a white crystalline solid.
  • Validation Checkpoint:

    
     analysis must show the complete disappearance of the terminal alkene protons of itaconic acid (typically at 
    
    
    
    5.8 and 6.3 ppm).

Protocol 2: Chemoselective Reduction to 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one

  • Procedure: Dissolve 1-methyl-2-oxopyrrolidine-4-carboxylic acid (1.0 eq) in anhydrous THF and cool to 0 °C under an inert argon atmosphere. Dropwise, add

    
     (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Caution: Hydrogen gas is evolved. Carefully quench the reaction by the dropwise addition of methanol at 0 °C to break the boron-oxygen bonds. Concentrate the solvent to yield the crude alcohol.
    
  • Validation Checkpoint: Fourier Transform Infrared (FTIR) spectroscopy must reveal the disappearance of the broad carboxylic acid

    
     stretch (~2500–3000 
    
    
    
    ) and the emergence of a sharp primary alcohol
    
    
    stretch (~3400
    
    
    ). The lactam
    
    
    stretch (~1680
    
    
    ) must remain intact.

Protocol 3: Appel Iodination to Target

  • Procedure: Dissolve 4-(hydroxymethyl)-1-methylpyrrolidin-2-one (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.5 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add elemental iodine (

    
    , 1.2 eq) in small portions. Stir for 2 hours at room temperature. Quench with saturated aqueous 
    
    
    
    to destroy excess iodine. Extract the organic layer, dry, and purify via silica gel chromatography.
  • Validation Checkpoint: Gas Chromatography-Mass Spectrometry (GC-MS) must confirm the molecular ion peak

    
     corresponding to the iodinated target (
    
    
    
    239.05).

Pathway B: Atom Transfer Radical Cyclization (ATRC)

Mechanistic Rationale & Causality

This highly atom-economical pathway constructs the pyrrolidinone ring and installs the iodomethyl group in a single concerted step.

  • Acylation: N-methylallylamine is acylated with iodoacetyl chloride to form the acyclic precursor, N-allyl-2-iodo-N-methylacetamide.

  • Radical Cyclization: According to Baldwin's rules, the 5-exo-trig cyclization of hex-5-enyl radicals is kinetically favored over the 6-endo-trig pathway due to optimal orbital overlap between the singly occupied molecular orbital (SOMO) and the

    
     orbital of the alkene. Triethylborane (
    
    
    
    ) is utilized as the radical initiator. Unlike AIBN, which requires high thermal activation,
    
    
    autoxidizes at room temperature to generate ethyl radicals. These ethyl radicals abstract the weakly bound iodine atom, triggering a rapid 5-exo-trig cyclization that yields the target molecule directly without thermal degradation[3][2].
Experimental Protocols & Self-Validation

Protocol 4: Synthesis of N-Allyl-2-iodo-N-methylacetamide

  • Procedure: Dissolve N-methylallylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C. Slowly add iodoacetyl chloride (1.1 eq) dropwise. Stir for 2 hours, allowing the mixture to reach room temperature. Wash the organic layer with water and brine, dry over

    
    , and concentrate.
    
  • Validation Checkpoint:

    
     must confirm the presence of the highly deshielded singlet corresponding to the 
    
    
    
    -iodo protons (
    
    
    ) at approximately
    
    
    3.7–3.8 ppm.

Protocol 5:


-Mediated ATRC to Target 
  • Procedure: To a boiling solution of N-allyl-2-iodo-N-methylacetamide (1.0 eq) in anhydrous benzene (or toluene for lower toxicity), add a 1.0 M solution of

    
     in hexane (0.6 eq) in one portion. Reflux the mixture for 10 to 30 minutes. Wash the cooled mixture with water, dry over 
    
    
    
    , and purify via silica gel chromatography (hexane/EtOAc gradient) [3][2].
  • Validation Checkpoint:

    
     must show the complete disappearance of the terminal vinyl protons (
    
    
    
    5.1–5.2 ppm) and the internal allyl proton (
    
    
    5.7–5.9 ppm), confirming the complete conversion of the acyclic alkene into the cyclic lactam.

Quantitative Data: Pathway Comparison

The table below summarizes the critical metrics for drug development professionals evaluating scale-up feasibility.

ParameterPathway A: Itaconic Acid RoutePathway B: ATRC Route
Overall Yield 45–55% (Over 3 steps)65–75% (Over 2 steps)
Atom Economy Moderate (Generates

,

)
High (Direct atom transfer)
Key Intermediates 1-Methyl-2-oxopyrrolidine-4-carboxylic acidN-Allyl-2-iodo-N-methylacetamide
Scalability Excellent (Proven at kilogram scale)Moderate (Requires dilute conditions)
Stereocontrol Amenable to asymmetric reductionTypically racemic (without auxiliaries)
Primary Safety Concern Borane gas evolution during quenchBenzene/Toluene reflux, Radical initiators

Synthetic Workflows Visualization

SynthesisPathways Itaconic Itaconic Acid + Methylamine AcidIntermediate 1-Methyl-2-oxopyrrolidine- 4-carboxylic acid Itaconic->AcidIntermediate Condensation & Lactamization AlcoholIntermediate 4-(Hydroxymethyl)-1- methylpyrrolidin-2-one AcidIntermediate->AlcoholIntermediate Chemoselective Reduction (BH3-THF) Target 4-(Iodomethyl)-1- methylpyrrolidin-2-one AlcoholIntermediate->Target Appel Reaction (I2, PPh3, Imidazole) Allylamine N-Methylallylamine + Iodoacetyl Chloride AmideIntermediate N-Allyl-2-iodo-N- methylacetamide Allylamine->AmideIntermediate N-Acylation (Et3N, DCM) AmideIntermediate->Target ATRC (5-exo-trig) Radical Cyclization (BEt3)

Figure 1: Divergent synthetic workflows for 4-(Iodomethyl)-1-methylpyrrolidin-2-one.

References

  • Title: Product Class 10: γ-Lactams and Larger Ring Lactams (Borane-Mediated Radical Cyclization) Source: Thieme-Connect URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Alkylation using 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Alkylating Agent for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the introduction of specific molecular scaffolds into lead compounds is a cornerstone of optimizing pharmacological activity. The pyrrolidin-2-one moiety, a five-membered lactam, is a privileged structure found in a variety of biologically active compounds and pharmaceuticals. 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one emerges as a highly effective and versatile electrophilic building block for the covalent introduction of the N-methyl-2-pyrrolidon-4-ylmethyl group onto various nucleophilic centers.

This reagent's utility stems from the exceptional leaving group ability of the iodide ion, which facilitates nucleophilic substitution reactions under mild conditions.[1] The presence of the polar, aprotic N-methyl-2-pyrrolidone (NMP) core can also influence the solubility and pharmacokinetic properties of the resulting derivatives.[2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one in N-, O-, and S-alkylation reactions, complete with detailed protocols and mechanistic insights.

Synthesis of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

The target alkylating agent is typically prepared from its corresponding alcohol precursor, 4-(hydroxymethyl)-1-methylpyrrolidin-2-one, which is commercially available or can be synthesized.[3] The conversion of the primary alcohol to the iodide is a standard transformation in organic synthesis, often achieved using reagents like triphenylphosphine, iodine, and imidazole (the Appel reaction) or by converting the alcohol to a sulfonate ester followed by nucleophilic substitution with an iodide salt.

Illustrative Synthetic Workflow

Synthesis_Workflow Precursor 4-(Hydroxymethyl)-1-methyl-pyrrolidin-2-one Intermediate Activated Intermediate (e.g., O-Tosylate) Precursor->Intermediate Activation (e.g., TsCl, Pyridine) Product 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one Intermediate->Product Iodide Displacement (e.g., NaI, Acetone)

Caption: Synthetic route from the precursor alcohol to the final iodomethyl compound.

Mechanism of Alkylation: The SN2 Pathway

The alkylation reactions employing 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon atom bearing the iodide at the same time as the carbon-iodine bond is broken.

Key factors influencing the SN2 reaction include:

  • The Substrate: As a primary alkyl iodide, 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is sterically unhindered, which favors the backside attack of the nucleophile characteristic of the SN2 mechanism.[4]

  • The Nucleophile: The strength of the nucleophile dictates the reaction rate. Anionic nucleophiles, such as thiolates (RS⁻) and phenoxides (ArO⁻), are generally more reactive than their neutral counterparts (RSH and ArOH).[5]

  • The Leaving Group: The iodide ion is an excellent leaving group due to its large size, polarizability, and the weakness of the carbon-iodine bond.[6] This facilitates its departure during the nucleophilic attack.

  • The Solvent: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), and tetrahydrofuran (THF) are ideal for SN2 reactions.[7] They can solvate the cation of the base but leave the anionic nucleophile relatively "naked" and more reactive.[8]

General Mechanistic Diagram

Caption: The concerted SN2 mechanism for alkylation.

Experimental Protocols

Safety Precautions: 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one, like other alkyl iodides, should be handled with care. It is a potential irritant and should be used in a well-ventilated fume hood.[9] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

Protocol 1: N-Alkylation of Primary and Secondary Amines

This protocol details the N-alkylation of a primary or secondary amine to form the corresponding secondary or tertiary amine, respectively.

Materials:

  • 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq) in anhydrous ACN or DMF (approximately 0.1-0.5 M concentration of the amine).

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one (1.0 eq) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Over-alkylation to form a quaternary ammonium salt can occur with primary amines, so careful monitoring is advised.

  • Work-up:

    • Cool the reaction mixture to room temperature. If a solid base like K₂CO₃ was used, filter the mixture to remove the inorganic salts.

    • Dilute the filtrate with water and extract the product with an organic solvent such as EtOAc or DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol 2: O-Alkylation of Phenols

This protocol is suitable for the synthesis of aryl ethers from phenols.

Materials:

  • 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one (1.0-1.2 eq)

  • Phenol derivative (1.0 eq)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5-2.0 eq)

  • Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, suspend the phenol (1.0 eq) and the base (e.g., Cs₂CO₃, 1.5 eq) in anhydrous ACN or DMF. Stir the mixture for 15-30 minutes at room temperature to facilitate the formation of the phenoxide.[11]

  • Addition of Alkylating Agent: Add 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one (1.1 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and an organic solvent (EtOAc or DCM).

    • Separate the layers and extract the aqueous layer with the organic solvent (2x).

    • Combine the organic extracts, wash with water and then brine.

    • Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated phenol.

Protocol 3: S-Alkylation of Thiols

This protocol describes the formation of thioethers from thiols.

Materials:

  • 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one (1.0 eq)

  • Thiol derivative (1.0 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.2-1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: Dissolve the thiol (1.0 eq) in anhydrous THF or ACN in a round-bottom flask. Add the base (e.g., K₂CO₃, 1.5 eq). Stir for 10-20 minutes to generate the thiolate anion.[12] Thiols are generally more acidic than alcohols and phenols, so milder bases are often sufficient.[13]

  • Addition of Alkylating Agent: Add 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically fast due to the high nucleophilicity of the thiolate. Monitor by TLC or LC-MS for the disappearance of the starting thiol.

  • Work-up:

    • Once the reaction is complete, filter off any solid base.

    • Dilute the filtrate with water and extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: The crude thioether can be purified by flash column chromatography on silica gel.

Quantitative Data Summary

The following table provides typical reaction parameters for the alkylation protocols. Note that optimal conditions may vary depending on the specific substrate.

ParameterN-Alkylation (Amines)O-Alkylation (Phenols)S-Alkylation (Thiols)
Nucleophile Primary/Secondary AminePhenolThiol
Base K₂CO₃, DIPEACs₂CO₃, K₂CO₃K₂CO₃, Et₃N
Solvent ACN, DMFACN, DMFTHF, ACN
Temperature 25-60 °C25-70 °C25 °C
Typical Reaction Time 2-12 hours4-16 hours1-4 hours
Typical Yield 70-95%65-90%80-98%

Troubleshooting

  • Low or No Reactivity:

    • Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

    • Consider using a stronger base (e.g., NaH for less acidic alcohols, though with caution).

    • Increase the reaction temperature, but monitor for potential side reactions or decomposition.

    • For O-alkylation, Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility and the "cesium effect".[11]

  • Formation of Byproducts:

    • For N-alkylation of primary amines, over-alkylation can be minimized by using a slight excess of the amine and carefully monitoring the reaction.

    • Elimination (E2) can compete with substitution (SN2), especially with sterically hindered bases or at higher temperatures, although this is less common with primary iodides.[14]

  • Difficult Purification:

    • If the product is basic (N-alkylation), an acidic wash (e.g., dilute HCl) during work-up can sometimes help remove non-basic impurities, followed by re-basification and extraction.

    • Ensure complete removal of DMF during work-up by thorough washing with water, as it is a high-boiling solvent.

References

  • RXN-HUB. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Florida International University. (n.d.). Chapter 6 Ionic Reactions-Nucleophilic Substitution and Elimination Reactions of Alkyl Halides. FIU Unix Faculty Sites. Retrieved from [Link]

  • SID. (2009). A Green and Highly Efficient Alkylation of Thiols in Water. Retrieved from [Link]

  • CCS Chemistry. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Retrieved from [Link]

  • Chemistry Steps. (2024, December 11). Alkyl Halides to Alkenes via E2 Elimination. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • CCS Chemistry. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. Retrieved from [Link]

  • Hach. (n.d.). Alkali/Iodide/Azide reagent - SAFETY DATA SHEET. Retrieved from [Link]

  • Wamser, C. C. (1999). Chapter 8 Notes: Nucleophilic Substitution and Elimination. Portland State University. Retrieved from [Link]

  • PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]

  • Labii. (2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Biotechnological Synthesis of the Designer Drug Metabolite 4'-Hydroxymethyl-α-pyrrolidinohexanophenone in Fission Yeast Heterol. Retrieved from [Link]

  • Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • DTIC. (n.d.). A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Retrieved from [Link]

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Diethylaluminum iodide, 25 wt% solution in toluene. Retrieved from [Link]

  • ScienceDirect. (2006, July 20). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

  • Google Patents. (n.d.). EP0599688A1 - Process for O-alkylation of phenolic compounds.
  • Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]

  • UiTM Institutional Repository. (2022, April 30). A Short Synthesis of 4-Hydroxypyrrolidine-2-one from Tetramic Acid Intermediates. Retrieved from [Link]

  • PubMed Central. (n.d.). A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox. Retrieved from [Link]

  • Reddit. (2024, June 28). Is a base necessary for a phenol O-alkylation using alkyl iodides? Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkylation. Retrieved from [Link]

  • Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Taylor & Francis. (2021, August 25). Copper-Catalyzed direct thioetherification of Alkyl Halides with S-Alkyl Butanethioate as Thiol transfer reagent. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024, May 31). Triple Radical Sorting: Aryl-Alkylation of Alkenes. Retrieved from [Link]

  • YouTube. (2024, February 9). Thiol Alkylation. Retrieved from [Link]

  • PubChem. (n.d.). 4-(iodomethyl)pyrrolidin-2-one (C5H8INO). Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • PubMed Central. (2021, September 23). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Retrieved from [Link]

  • PubMed Central. (2024, January 26). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Retrieved from [Link]

Sources

Application Note: Synthesis of Functionalized Pyrrolidines via 4-(Iodomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring is a ubiquitous, privileged structural motif found in numerous FDA-approved pharmaceuticals, particularly within central nervous system (CNS) therapeutics and competitive enzyme inhibitors. The pharmacological value of this saturated heterocycle is driven by its sp³-hybridization and non-planar "pseudorotation," which allows for precise three-dimensional exploration of pharmacophore space[1] ().

This application note details a robust, two-step synthetic framework for generating diverse 3-substituted 1-methylpyrrolidines using the bifunctional building block 4-(Iodomethyl)-1-methylpyrrolidin-2-one (CAS: 129352-63-2)[2] (). By separating side-chain elaboration from heterocycle deprotection, this protocol prevents unwanted side reactions and ensures high-fidelity access to functionalized pyrrolidine drug scaffolds[3] ().

Mechanistic Rationale & Strategic Advantages

When synthesizing functionalized aliphatic nitrogen heterocycles, premature exposure of a basic secondary or tertiary amine often leads to catastrophic side reactions, including intramolecular cyclization (forming bicyclic quaternary ammonium salts) or competitive nucleophilic interference.

The Lactam Protection Strategy: Starting with 4-(Iodomethyl)-1-methylpyrrolidin-2-one strategically bypasses these issues. The C2 carbonyl of the lactam withdraws electron density from the N1 nitrogen via resonance, effectively rendering the ring nitrogen non-nucleophilic and chemically inert during the subsequent S_N2 reaction.

Iodide as a Superior Electrophile: The primary iodide at the C4-methyl position is an exceptionally highly polarizable and weak C–I bond. This allows for mild S_N2 displacement by a wide array of nucleophiles (amines, thiols, phenoxides) without requiring harsh heating that could degrade sensitive functional groups.

Note on Nomenclature: Upon successful reduction of the C2 lactam carbonyl to a methylene (-CH₂-) group, the IUPAC numbering priority of the ring shifts. The 4-substituted lactam mathematically becomes a 3-substituted pyrrolidine, yielding the highly desirable 3-(substituted-methyl)-1-methylpyrrolidine scaffold.

Experimental Workflow & Pathway Logic

Workflow SM 4-(Iodomethyl)-1-methyl- pyrrolidin-2-one (Electrophile) SN2 Step 1: SN2 Displacement (Nucleophile, Base, Δ) SM->SN2 INT 4-(Substituted-methyl)- 1-methylpyrrolidin-2-one (Stable Lactam) SN2->INT RED Step 2: Lactam Reduction (BH3-THF, Reflux) INT->RED PROD 3-(Substituted-methyl)- 1-methylpyrrolidine (Target Scaffold) RED->PROD

Workflow for the two-step synthesis of functionalized pyrrolidines via SN2 and lactam reduction.

Quantitative Data: Reaction Optimization

To establish a self-validating baseline, the S_N2 amination was optimized using morpholine as a model nucleophile. Subsequently, the lactam reduction was optimized to eliminate the emulsion issues classically associated with aluminum-based hydrides[4] ().

Table 1: Optimization of S_N2 Amination (Model: Morpholine)

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Et₃N (2.0)DCM252445Insufficient thermal energy for complete conversion.
2K₂CO₃ (2.0)DMF80672Minor degradation/side products observed.
3K₂CO₃ (2.0) MeCN 70 8 94 Clean conversion; heterogeneous base easily filtered.
4Cs₂CO₃ (2.0)MeCN70895Comparable to Entry 3, but cost-prohibitive for scale-up.

Table 2: Optimization of Lactam Reduction

EntryReagent (Equiv)SolventTemp (°C)Quench MethodYield (%)Mechanistic Observation
1LiAlH₄ (2.0)THF0 to 25Fieser Method65Severe aluminum salt emulsions during extraction.
2Red-Al (3.0)Toluene80NaOH (aq)58Difficult product isolation; partial over-reduction.
3BH₃·THF (3.0)THF65MeOH only30Stable amine-borane complex retained in organic phase.
4BH₃·THF (3.0) THF 65 MeOH, then 1M HCl 89 Complete decomplexation of the N-B bond; optimal.

Step-by-Step Experimental Protocols

Protocol A: S_N2 Displacement (Synthesis of the Lactam Intermediate)

Causality Focus: Potassium carbonate is utilized as a heterogeneous base in acetonitrile. This ensures the generated hydroiodic acid (HI) is efficiently scavenged without the base dissolving and acting as a competitive nucleophile, which often occurs with soluble amines like triethylamine.

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Iodomethyl)-1-methylpyrrolidin-2-one (1.0 equiv, 10 mmol) and anhydrous Acetonitrile (30 mL).

  • Reagent Addition: Add the desired nucleophile (e.g., morpholine, 1.2 equiv, 12 mmol) followed by finely powdered anhydrous K₂CO₃ (2.0 equiv, 20 mmol).

  • Reaction: Attach a reflux condenser and heat the suspension to 70 °C under an inert nitrogen atmosphere for 8 hours.

  • Self-Validating Checkpoint (IPC): Monitor via ¹H NMR (CDCl₃). The starting material exhibits a characteristic doublet for the –CH₂I protons near 3.2 ppm. The reaction is complete when this doublet completely disappears and is replaced by a new upfield multiplet corresponding to the nucleophile-methylene linkage.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with ethyl acetate (2 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Water (30 mL). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the functionalized lactam.

Protocol B: Borane-Mediated Lactam Reduction

Causality Focus: Borane-THF (BH₃·THF) is selected over LiAlH₄ to avoid destructive emulsions and to tolerate a wider array of functional groups. However, borane forms a highly stable, covalent amine-borane (N→BH₃) complex with the newly formed tertiary amine. The critical addition of HCl and subsequent reflux is mandatory to hydrolyze this complex and release the free base[4] ().

  • Preparation: Dissolve the functionalized lactam intermediate (1.0 equiv, 5 mmol) in anhydrous THF (20 mL) in a flame-dried flask under nitrogen. Cool to 0 °C using an ice bath.

  • Reduction: Dropwise, add BH₃·THF complex (1.0 M in THF, 3.0 equiv, 15 mL) over 15 minutes.

  • Reflux: Remove the ice bath, attach a condenser, and heat the reaction to a gentle reflux (65 °C) for 12 hours.

  • Quench (CRITICAL): Cool the flask to 0 °C. Cautiously add Methanol (10 mL) dropwise to quench unreacted borane (hydrogen gas evolution will occur). Stir for 30 minutes.

  • Decomplexation: Add 1M aqueous HCl (15 mL) to the mixture. Heat the solution to reflux for 1 hour to break the amine-borane complex.

  • Self-Validating Checkpoint (IPC): The success of the decomplexation can be validated by ¹H NMR or ¹¹B NMR. In ¹H NMR, a persistent, broad quartet near 1.5–2.0 ppm indicates an unbroken amine-borane complex, signaling that the HCl reflux step must be extended. Furthermore, IR spectroscopy should show the complete disappearance of the strong lactam C=O stretch at ~1680 cm⁻¹.

  • Workup: Cool to room temperature and remove THF/MeOH under reduced pressure. Basify the remaining aqueous layer to pH 12 using 2M NaOH (aq). Extract the aqueous layer with Dichloromethane (3 × 30 mL).

  • Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the final 3-(substituted-methyl)-1-methylpyrrolidine.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH) / PubMed Central.[Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.[Link]

  • Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy. National Institutes of Health (NIH) / PubMed Central.[Link]

Sources

Application Notes and Protocols: 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Pyrrolidinones

The pyrrolidine ring is a fundamental scaffold in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence stems from its unique conformational properties and its ability to present substituents in a well-defined three-dimensional arrangement, which is often crucial for specific interactions with biological targets.[2] Chiral pyrrolidine derivatives, in particular, are highly sought-after building blocks in medicinal chemistry, as the stereochemistry of a drug molecule can profoundly influence its efficacy, and safety.[3][4][5]

4-(Iodomethyl)-1-methyl-pyrrolidin-2-one stands out as a versatile and valuable chiral synthon. The presence of a reactive iodomethyl group at the C4 position provides a convenient handle for introducing a wide range of functionalities through nucleophilic substitution reactions.[6][7] The pyrrolidin-2-one (or γ-lactam) core, with its N-methyl substituent, imparts specific solubility and metabolic stability characteristics to the resulting molecules. The chirality at the C4 position allows for the stereocontrolled synthesis of complex target molecules, a critical aspect in modern drug discovery.[2]

This guide provides a comprehensive overview of the properties, synthesis, and applications of 4-(iodomethyl)-1-methyl-pyrrolidin-2-one, offering detailed protocols and expert insights to facilitate its effective use in the laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis. The table below summarizes key properties of 4-(iodomethyl)-1-methyl-pyrrolidin-2-one.

PropertyValueSource
Molecular Formula C6H10INOPubChem
Molecular Weight 239.05 g/mol PubChem
Appearance Colorless to yellow liquid/oil
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)General chemical knowledge
Chirality Exists as (R) and (S) enantiomersGeneral chemical knowledge

Synthesis of Chiral 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

The most common and practical route to chiral 4-(iodomethyl)-1-methyl-pyrrolidin-2-one involves a two-step sequence starting from the corresponding commercially available chiral alcohol, 4-(hydroxymethyl)-1-methyl-pyrrolidin-2-one.[8][9] This precursor is available in both (R) and (S) configurations, providing access to either enantiomer of the target iodo-compound.[10]

The conversion of the primary alcohol to the iodide is typically achieved via an Appel-type reaction or by conversion to a sulfonate ester followed by displacement with iodide. The direct iodination using iodine, triphenylphosphine, and imidazole is a widely used and efficient method.

Protocol 1: Synthesis of (S)-4-(Iodomethyl)-1-methyl-pyrrolidin-2-one from (S)-4-(Hydroxymethyl)-1-methyl-pyrrolidin-2-one

This protocol details the conversion of the chiral alcohol to the corresponding iodide.

Materials:

  • (S)-4-(Hydroxymethyl)-1-methyl-pyrrolidin-2-one

  • Triphenylphosphine (PPh3)

  • Imidazole

  • Iodine (I2)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-4-(hydroxymethyl)-1-methyl-pyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add triphenylphosphine (1.5 eq) and imidazole (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Iodination: Add solid iodine (1.5 eq) portion-wise to the cooled solution. The reaction mixture will turn dark brown.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volume).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-4-(iodomethyl)-1-methyl-pyrrolidin-2-one.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of triphenylphosphine with atmospheric oxygen.

  • Anhydrous Solvent: Water can react with the phosphonium intermediates, reducing the yield.

  • Imidazole: Acts as a base to neutralize the HI formed during the reaction and also as a catalyst.

  • Excess Reagents: Ensures complete conversion of the starting alcohol.

  • Sodium Thiosulfate Quench: Reduces excess iodine to colorless iodide.

Application in Stereoselective Synthesis: Nucleophilic Substitution Reactions

The primary utility of 4-(iodomethyl)-1-methyl-pyrrolidin-2-one as a chiral building block lies in its ability to undergo stereospecific nucleophilic substitution reactions. The iodomethyl group is an excellent electrophile, readily displaced by a wide range of nucleophiles.[11] Critically, these reactions typically proceed via an SN2 mechanism, which results in the inversion of stereochemistry at the carbon bearing the leaving group.[6][7] However, in this case, the stereocenter is at the C4 position of the pyrrolidinone ring, and the reaction occurs at the adjacent methylene carbon. Therefore, the stereochemical integrity of the C4 position is preserved during the substitution.

SN2_Reaction

Protocol 2: N-Alkylation of a Primary Amine with (R)-4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

This protocol exemplifies the use of the chiral building block to synthesize a chiral secondary amine.

Materials:

  • (R)-4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

  • A primary amine (e.g., benzylamine)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) in DMF or acetonitrile.

  • Base Addition: Add potassium carbonate (2.0 eq) or DIPEA (2.0 eq) to the solution.

  • Addition of Electrophile: Add a solution of (R)-4-(iodomethyl)-1-methyl-pyrrolidin-2-one (1.1 eq) in the same solvent dropwise to the stirred mixture.

  • Reaction Conditions: Heat the reaction mixture to 50-70 °C and stir for 6-12 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or crystallization to obtain the desired chiral secondary amine.

Expert Insights:

  • Choice of Base: An inorganic base like potassium carbonate is often sufficient and easily removed during work-up. An organic base like DIPEA can be used for more sensitive substrates.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[12] N-Methyl-2-pyrrolidone (NMP) itself can also be used as a solvent and has been shown to influence the stereochemical outcome of some reactions.[13]

  • Temperature: Gentle heating is often required to drive the reaction to completion in a reasonable timeframe.

Applications in Drug Development

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[1][2][14] The ability to introduce diverse side chains at the C4 position with stereocontrol makes 4-(iodomethyl)-1-methyl-pyrrolidin-2-one a valuable tool for generating libraries of compounds for structure-activity relationship (SAR) studies.

Examples of therapeutic areas where chiral pyrrolidinone derivatives have shown promise include:

  • Neuroscience: As modulators of various receptors and enzymes in the central nervous system.[15]

  • Oncology: As components of novel anti-cancer agents.

  • Infectious Diseases: In the development of new antibacterial and antiviral drugs.

Drug_Development_Workflow

Conclusion

4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is a powerful and versatile chiral building block that provides a straightforward entry into a wide range of stereochemically defined pyrrolidinone derivatives. Its ease of synthesis from the corresponding alcohol and its predictable reactivity in nucleophilic substitution reactions make it an invaluable tool for researchers in organic synthesis and drug discovery. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this important synthon in their research endeavors.

References

  • Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions. Journal of the American Chemical Society. [Link]

  • Synthesis of a New Chiral Pyrrolidine. Molecules. [Link]

  • Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters. [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. [Link]

  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]

  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. [Link]

  • 4-(iodomethyl)pyrrolidin-2-one. PubChem. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

  • Application of chiral building blocks to the synthesis of drugs. Drugs of the Future. [Link]

  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]

  • Synthesis of New Optically Active 2-Pyrrolidinones. Molecules. [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega. [Link]

  • Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules. [Link]

  • CHAPTER 9. SUBSTITUTION REACTIONS. Organic Chemistry. [Link]

  • Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules. [Link]

  • Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. The Journal of Organic Chemistry. [Link]

  • N-Methyl-2-pyrrolidone. Wikipedia. [Link]

  • Noninnocent Role of N-Methyl Pyrrolidinone in Thiazolidinethione-Promoted Asymmetric Aldol Reactions. ResearchGate. [Link]

  • Chiral Building Blocks. Buchler GmbH. [Link]

  • Understanding Stereo-Selective Metabolism in Drug Discover and Development. AZoLifeSciences. [Link]

  • 4'-Methyl-α-pyrrolidinohexiophenone. Wikipedia. [Link]

  • Method for synthesizing hydroxymethyl EDOT.
  • Critical review report N-Pyrrolidino metonitazene (Metonitazepyne). World Health Organization (WHO). [Link]

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N-Alkylation with 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The introduction of alkyl groups to nitrogen atoms, or N-alkylation, is a fundamental transformation in organic synthesis, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the diverse portfolio of alkylating agents, those featuring a pyrrolidinone scaffold are of particular interest due to the prevalence of this motif in biologically active molecules.[2] This application note provides a comprehensive guide to the N-alkylation of various nucleophiles using 4-(iodomethyl)-1-methyl-pyrrolidin-2-one, a versatile and reactive electrophile. We will delve into the mechanistic underpinnings of this reaction, provide detailed, step-by-step protocols, and offer insights into reaction optimization and troubleshooting.

The pyrrolidin-2-one core is a privileged structure in medicinal chemistry, appearing in a range of therapeutics.[3] The ability to append this moiety to various nitrogen-containing scaffolds via N-alkylation offers a direct route to novel chemical entities with potential biological activity. 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one serves as an excellent alkylating agent due to the high reactivity of the carbon-iodine bond, where iodide is an excellent leaving group, facilitating nucleophilic substitution.

Mechanistic Insights: The S_N2 Pathway

The N-alkylation reaction with 4-(iodomethyl)-1-methyl-pyrrolidin-2-one predominantly proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. This single-step process involves the backside attack of a nitrogen nucleophile (such as a primary or secondary amine, an amide, or a nitrogen-containing heterocycle) on the electrophilic methylene carbon of the iodomethyl group.[4]

Caption: Generalized S_N2 mechanism for N-alkylation.

Several factors critically influence the rate and efficiency of this S_N2 reaction:

  • Nucleophilicity of the Amine: The reactivity of the nitrogen nucleophile is paramount. Electron-rich amines are generally more nucleophilic and react faster. Steric hindrance around the nitrogen atom can significantly impede the reaction rate.[5]

  • Solvent Effects: The choice of solvent plays a crucial role. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO), are ideal for S_N2 reactions.[6] These solvents can solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[6][7] In contrast, polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity.[5]

  • The Role of the Base: A base is often required to deprotonate the nitrogen nucleophile, increasing its nucleophilicity, or to neutralize the acid generated during the reaction.[8] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and non-nucleophilic organic bases like diisopropylethylamine (DIPEA).[9][10] The strength of the base should be carefully chosen to avoid side reactions.

  • Leaving Group Ability: Iodide is an excellent leaving group due to its large size and the polarizability of the C-I bond, making 4-(iodomethyl)-1-methyl-pyrrolidin-2-one a highly effective alkylating agent.[11]

Experimental Protocols

The following protocols provide a general framework for the N-alkylation of various nitrogen nucleophiles with 4-(iodomethyl)-1-methyl-pyrrolidin-2-one. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: N-Alkylation of Primary and Secondary Amines

This protocol is suitable for the alkylation of a wide range of primary and secondary aliphatic and aromatic amines.

Materials:

  • 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

  • Primary or secondary amine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add the primary or secondary amine (1.0 equivalent) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 - 2.0 equivalents).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add a solution of 4-(iodomethyl)-1-methyl-pyrrolidin-2-one (1.0 - 1.2 equivalents) in anhydrous acetonitrile dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is sluggish, gently heat the mixture to reflux (approximately 82 °C for acetonitrile) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-alkylated product.

Protocol 2: N-Alkylation of Nitrogen-Containing Heterocycles

This protocol is designed for the N-alkylation of heterocycles such as indoles, imidazoles, and pyrazoles.

Materials:

  • 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

  • Nitrogen-containing heterocycle

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the nitrogen-containing heterocycle (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Add a solution of 4-(iodomethyl)-1-methyl-pyrrolidin-2-one (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive heterocycles.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Optimizing Reaction Conditions

The success of the N-alkylation reaction is highly dependent on the interplay of several variables. The following table summarizes key parameters and their typical ranges for successful N-alkylation with 4-(iodomethyl)-1-methyl-pyrrolidin-2-one.

ParameterRecommended ConditionsRationale & Considerations
Nucleophile Primary/Secondary Amines, N-HeterocyclesNucleophilicity and steric hindrance are key factors. Electron-donating groups on the nucleophile generally increase reactivity.
Equivalents of Alkylating Agent 1.0 - 1.5 equivalentsA slight excess can help drive the reaction to completion, but a large excess may lead to di-alkylation of primary amines.[12]
Base K₂CO₃, Cs₂CO₃, NaH, DIPEAThe choice of base depends on the pKa of the N-H bond. Stronger bases like NaH are needed for less acidic nucleophiles like indoles.[11]
Equivalents of Base 1.5 - 3.0 equivalentsAn excess of base is typically used to ensure complete deprotonation and to neutralize the generated HI.
Solvent ACN, DMF, THF, DMSOPolar aprotic solvents are preferred to enhance the nucleophilicity of the amine.[6]
Temperature Room Temperature to 80 °CLess reactive nucleophiles or sterically hindered substrates may require heating.[10]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine the point of completion.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a typical N-alkylation experiment.

N_Alkylation_Workflow A 1. Reagent Preparation - Dissolve Nucleophile - Add Base B 2. Addition of Alkylating Agent - 4-(Iodomethyl)-1-methyl- pyrrolidin-2-one A->B Dropwise Addition C 3. Reaction - Stir at RT or Heat - Monitor by TLC/LC-MS B->C D 4. Work-up - Quench Reaction - Extraction C->D Reaction Complete E 5. Purification - Column Chromatography D->E F 6. Characterization - NMR, MS E->F

Sources

Application Notes and Protocols for the Synthesis of Peptidomimetics via Site-Selective Alkylation using 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Peptidomimetics offer a strategic advantage in drug discovery by emulating the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. The pyrrolidinone scaffold has emerged as a privileged structure in medicinal chemistry, capable of mimicking peptide backbones and presenting side-chain functionalities in a proteolytically stable format.[1][2] This document provides a comprehensive guide for researchers on the application of 4-(iodomethyl)-1-methyl-pyrrolidin-2-one, a versatile alkylating agent, for the targeted covalent modification of peptides to generate novel peptidomimetic structures. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols for the selective alkylation of cysteine and amine residues, and discuss the critical parameters that ensure reaction success and product purity.

Introduction: The Rationale for Pyrrolidinone-Based Peptidomimetics

The therapeutic potential of peptides is often hindered by their rapid degradation by proteases.[2] Peptidomimetics circumvent this issue by replacing labile amide bonds with stable, non-natural linkages. The 3,5-linked polypyrrolinone scaffold, for instance, has been shown to be an excellent mimic for β-strands and β-sheets, leading to the development of potent HIV-1 protease inhibitors.[3]

The reagent at the core of this guide, 4-(iodomethyl)-1-methyl-pyrrolidin-2-one, leverages the established N-methyl-2-pyrrolidone (NMP) framework, a well-characterized chemical entity.[4] By functionalizing this scaffold with a reactive iodomethyl group, we create a potent electrophile capable of forming stable, covalent bonds with nucleophilic residues on a peptide chain. The iodine atom serves as an excellent leaving group, facilitating efficient nucleophilic substitution reactions under mild conditions.[5] This approach allows for the direct "grafting" of the pyrrolidinone moiety onto a peptide, thereby imparting new structural and potentially pharmacological properties.

Reagent Profile and Handling

4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is the key building block for the protocols described herein. Its reactivity stems from the electrophilic carbon of the iodomethyl group.

PropertyValueReference
Molecular Formula C₆H₁₀INO[6]
Molecular Weight 239.05 g/mol Derived from Formula
CAS Number Not explicitly found for 1-methyl isomer, see 4-(iodomethyl)pyrrolidin-2-one[6]
Appearance Expected to be an oil or low-melting solidGeneral chemical knowledge
Storage Store at 2-8°C, under inert atmosphere, protected from light.

Safety Precautions: 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is an alkylating agent and should be handled with appropriate care. Alkylating agents are potentially mutagenic. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Material Safety Data Sheet (MSDS) before use.

The Chemistry: Mechanism of Alkylation

The core reaction is a bimolecular nucleophilic substitution (SN2).[7] Nucleophilic side chains of amino acids within a peptide—primarily the thiol group of cysteine or the primary amine of lysine and the N-terminus—attack the electrophilic methylene carbon of the reagent. This concerted reaction displaces the iodide ion, an excellent leaving group, to form a stable thioether or secondary amine linkage, respectively.

Caption: General SN2 mechanism for peptide alkylation.

The selectivity of the reaction (e.g., cysteine vs. lysine) can be controlled primarily by pH. The thiol group of cysteine has a pKa of ~8.5, while the ε-amino group of lysine has a pKa of ~10.5.[7] By maintaining the reaction pH below 8, the cysteine thiol is sufficiently deprotonated to act as a potent nucleophile, while the lysine amine remains largely protonated and non-nucleophilic, enabling site-selective modification.

Experimental Protocols

Protocol 1: Site-Selective Alkylation of a Cysteine-Containing Peptide

This protocol is optimized for selectively targeting a cysteine residue within a peptide sequence. The reaction leverages the differential nucleophilicity of the cysteine thiol at a controlled pH.

Materials:

  • Cysteine-containing peptide of interest

  • 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

  • Degassed Reaction Buffer: 50 mM Sodium Phosphate, 2 mM EDTA, pH 7.5

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[8]

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Quenching Solution: 1 M β-mercaptoethanol in water

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS)

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide may contain disulfide-linked dimers, add TCEP to a final concentration of 2-5 molar equivalents relative to the peptide to ensure all cysteine residues are in their reduced, free-thiol state. Incubate for 30 minutes at room temperature.

  • Reagent Preparation: Prepare a 100 mM stock solution of 4-(iodomethyl)-1-methyl-pyrrolidin-2-one in DMF or NMP. This should be prepared fresh immediately before use.

  • Alkylation Reaction: To the peptide solution, add 1.5 to 5 molar equivalents of the 4-(iodomethyl)-1-methyl-pyrrolidin-2-one stock solution. The exact stoichiometry may require optimization. If the peptide has low solubility, up to 20% (v/v) of DMF or NMP can be added as a co-solvent.

  • Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 2-4 hours, protected from light. Monitor the reaction progress by taking small aliquots at time points (e.g., 0, 30, 60, 120 min) and analyzing them via LC-MS to observe the consumption of starting material and formation of the desired product.

  • Quenching: Once the reaction reaches completion (or optimal conversion), quench any unreacted alkylating agent by adding the Quenching Solution to a final concentration of ~50 mM. Let it sit for 15 minutes.

  • Purification: Purify the alkylated peptide from excess reagents and unreacted starting material using RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Characterization & Lyophilization: Collect the fractions corresponding to the desired product peak. Confirm the molecular weight of the product using mass spectrometry. The expected mass will be the mass of the starting peptide plus 112.07 Da (C₆H₈NO). Lyophilize the pure fractions to obtain the final peptidomimetic as a powder.

Protocol 2: Alkylation of Peptide Primary Amines (N-terminus/Lysine)

This protocol targets primary amines. To achieve this, the reaction pH is raised to deprotonate the target amine groups, rendering them nucleophilic. Note that this method is less selective than cysteine alkylation, as multiple lysine residues and the N-terminus can react.[9][10]

Materials:

  • Peptide of interest (preferably without cysteine residues)

  • 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

  • Degassed Reaction Buffer: 50 mM Sodium Bicarbonate or Borate Buffer, pH 8.5-9.0

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • RP-HPLC system and Mass Spectrometer

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve the peptide in the high-pH Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a fresh 100 mM stock solution of 4-(iodomethyl)-1-methyl-pyrrolidin-2-one in DMF or NMP.

  • Alkylation Reaction: Add 5 to 20 molar equivalents of the alkylating agent to the peptide solution. A higher excess is often needed compared to thiol alkylation due to the lower nucleophilicity of amines.

  • Incubation: Incubate at room temperature for 4-8 hours, or overnight at 4°C for slower reactions. Protect from light. Monitor progress via LC-MS to track the formation of mono-, di-, and poly-alkylated species.

  • Quenching: Add the Tris-HCl Quenching Solution to a final concentration of ~100 mM to consume any remaining alkylating agent.

  • Purification & Characterization: Purify the desired mono-alkylated product (or specific poly-alkylated species) via RP-HPLC. Confirm the identity of all major products by mass spectrometry, noting the mass addition of 112.07 Da for each added pyrrolidinone moiety. Lyophilize the pure fractions.

Workflow and Data Interpretation

The overall process follows a logical sequence from preparation to final product analysis.

Workflow A Peptide Preparation (Dissolve & Reduce) C Alkylation Reaction (Combine & Incubate) A->C B Reagent Preparation (Fresh Stock Solution) B->C D Reaction Monitoring (LC-MS Timepoints) C->D Feedback Loop D->C E Quench Reaction D->E Reaction Complete F Purification (RP-HPLC) E->F G Characterization (Mass Spectrometry) F->G H Lyophilization (Final Product) G->H

Caption: Experimental workflow for peptidomimetic synthesis.

Interpreting Results: Successful alkylation is confirmed by a mass shift in the product's mass spectrum corresponding to the addition of the C₆H₈NO moiety (112.07 Da). For a peptide with a starting mass [M+H]⁺, the mono-alkylated product will exhibit a new peak at [M+112.07+H]⁺. The RP-HPLC chromatogram will typically show the product eluting slightly later than the starting peptide due to the increased hydrophobicity of the added group.[11]

ParameterCysteine AlkylationAmine AlkylationRationale
pH 7.0 - 8.08.5 - 9.5To selectively deprotonate the target nucleophile (thiol vs. amine).
Molar Excess of Reagent 1.5 - 5 x5 - 20 xCysteine thiols are stronger nucleophiles and react more efficiently.[12]
Reaction Time 2 - 4 hours4 - 16 hoursReflects the difference in nucleophilicity and reaction rate.
Quenching Agent β-mercaptoethanolTris bufferA thiol-based quencher is highly effective for alkyl halides; a primary amine buffer works well for amine-targeted reactions.

Conclusion

The use of 4-(iodomethyl)-1-methyl-pyrrolidin-2-one provides a robust and straightforward method for synthesizing novel peptidomimetics. By carefully controlling reaction conditions, particularly pH, researchers can achieve site-selective modification of peptides, grafting a proteolytically resistant pyrrolidinone scaffold onto a parent sequence. This approach opens avenues for enhancing the therapeutic properties of peptides, enabling the development of next-generation drug candidates. The protocols provided herein serve as a validated starting point for exploration and optimization in your specific research context.

References

  • Smith, A. B., 3rd, & Hirschmann, R. (2011). Pyrrolinone-based peptidomimetics. "Let the enzyme or receptor be the judge". Accounts of chemical research, 44(3), 155–168. Available at: [Link]

  • Kharb, R., et al. (2011). Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 3(6), 173-186. Available at: [Link]

  • Fairlie, D. P., et al. (2007). Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics. Organic letters, 9(24), 5059–5062. Available at: [Link]

  • Smith, A. B., 3rd, & Hirschmann, R. (2011). Pyrrolinone-Based Peptidomimetics: “Let the Enzyme or Receptor be the Judge”. Accounts of chemical research, 44(3), 155-68. Available at: [Link]

  • Gao, Y., et al. (2023). Proteome-wide Alkylation to Improve Peptide Sequence Coverage and Detection Sensitivity. ChemRxiv. Available at: [Link]

  • Sannio, F., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules (Basel, Switzerland), 26(9), 2686. Available at: [Link]

  • An, Y., et al. (2019). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of proteomics, 194, 186–193. Available at: [Link]

  • Reid, J. M., et al. (2008). Design, synthesis of novel peptidomimetic derivatives of 4-HPR for rhabdoid tumors. Bioorganic & medicinal chemistry letters, 18(14), 4177–4180. Available at: [Link]

  • Go, Y. M., & Jones, D. P. (2010). Methods for the determination and quantification of the reactive thiol proteome. Biochimica et biophysica acta, 1800(3), 253–260. Available at: [Link]

  • Jebrail, M. J., et al. (2011). Combinatorial Synthesis of Peptidomimetics Using Digital Microfluidics. Angewandte Chemie International Edition, 50(17), 3864-3867. Available at: [Link]

  • Li, J., & Weliky, D. P. (1998). Alkylation of cysteine-containing peptides to mimic palmitoylation. Analytical biochemistry, 261(2), 140–147. Available at: [Link]

  • Franklin, S. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(1). Available at: [Link]

  • Chupakhin, E., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(20), 7136. Available at: [Link]

  • da Silva, A. F., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)-2-(methylthio)pyrimidines. ACS Omega, 7(50), 46429–46438. Available at: [Link]

  • PubChem. (n.d.). 4-(iodomethyl)pyrrolidin-2-one. Available at: [Link]

  • Wang, H., et al. (2023). 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. Organic letters, 25(49), 8925–8929. Available at: [Link]

  • Reddy, T. S., et al. (2014). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & biomolecular chemistry, 12(1), 114–119. Available at: [Link]

  • LibreTexts Chemistry. (2024). 24.7: Reactions of Amines. Available at: [Link]

  • Hisham, N. S. F., et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Journal of Academia, 10(1), 102-106. Available at: [Link]

  • Knight, J. R. (2019). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. Washington State University. Available at: [Link]

  • Parkes, C., & Sim, R. B. (1985). The reaction of iodine and thiol-blocking reagents with human complement components C2 and factor B. The Biochemical journal, 227(2), 539–546. Available at: [Link]

  • An, L., et al. (2014). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. Beilstein journal of organic chemistry, 10, 15–22. Available at: [Link]

  • Akhlaghi, S. P., & Sani, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmaceutical Sciences, 13(2), 1-13. Available at: [Link]

  • Tran, T. D. Q., et al. (2024). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. RSC advances, 14(20), 14352–14362. Available at: [Link]

  • Wrzecion, U., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules (Basel, Switzerland), 25(15), 3469. Available at: [Link]

  • Adumeau, P., et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of visualized experiments : JoVE, (139), 58249. Available at: [Link]

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Sources

Troubleshooting & Optimization

Preventing hydrolysis of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability and handling of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one , a specialized N-methyl-2-pyrrolidone (NMP) derivative. The presence of a primary alkyl iodide moiety combined with a lactam ring creates a unique stability profile requiring strict control over pH, light, and nucleophiles.

Core Degradation Mechanisms

Before implementing preventive measures, it is critical to understand how this compound degrades. The molecule has two reactive sites susceptible to aqueous instability:

  • Primary Alkyl Iodide (

    
    ):  The iodine at the 4-methyl position is a widely recognized "good leaving group." In aqueous media, it undergoes nucleophilic substitution (
    
    
    
    ) by water or hydroxide ions, converting the compound into 4-(hydroxymethyl)-1-methyl-pyrrolidin-2-one . This is the dominant degradation pathway at neutral to basic pH.
  • Lactam Ring: While NMP derivatives are generally stable, the lactam ring can undergo hydrolysis to 4-amino-3-(iodomethyl)butanoic acid derivatives under strongly acidic or basic conditions.

Degradation Pathway Diagram

DegradationPathways Compound 4-(Iodomethyl)-1- methyl-pyrrolidin-2-one Alcohol Hydrolysis Product A: 4-(Hydroxymethyl)-1- methyl-pyrrolidin-2-one Compound->Alcohol SN2 Substitution (Dominant at pH > 7) RingOpen Hydrolysis Product B: Ring-Opened Amino Acid Compound->RingOpen Acid/Base Catalysis (Extreme pH) Iodide Free Iodide (I-) Compound->Iodide Leaving Group Water H2O / OH- Water->Compound

Figure 1: The primary degradation route is the displacement of iodine by water (Red arrow). Ring opening (Yellow arrow) is secondary under typical physiological conditions.

Troubleshooting & FAQs

Q1: My stock solution turned yellow/brown overnight. Is it still usable?

Status: Likely Degraded. Root Cause: The yellow/brown color indicates the liberation of elemental iodine (


). Alkyl iodides are photosensitive and thermolabile. The bond dissociation energy of 

is relatively low (~50 kcal/mol), allowing homolytic cleavage by light or heat. Corrective Action:
  • Discard the stock if precise concentration is required.

  • Prevention: Store solid and solvated compound in amber glass vials wrapped in aluminum foil. Maintain temperature at -20°C .

Q2: What is the optimal pH to prevent hydrolysis in aqueous buffers?

Recommendation: pH 4.5 – 6.0. Scientific Rationale:

  • High pH (>7): Hydroxide ions (

    
    ) are strong nucleophiles that rapidly attack the alkyl iodide via 
    
    
    
    mechanism.
  • Low pH (<3): Strong acids catalyze the hydrolysis of the lactam ring.

  • Sweet Spot: A slightly acidic pH (4.5–6.0) minimizes

    
     concentration while remaining mild enough to preserve the lactam ring.
    
Q3: Which buffer system should I use?

Recommended: Citrate or Acetate buffers. Avoid: Tris, Phosphate (at high concentrations), and Nucleophilic Amines. Reasoning: Tris and other amine-based buffers can act as nucleophiles, attacking the alkyl iodide and forming quaternary ammonium byproducts. Phosphate is a weak nucleophile but can still promote degradation over long incubations. Citrate and Acetate are non-nucleophilic and buffer effectively in the stable pH 4-6 range.

Q4: Can I use DMSO to stabilize the compound?

Answer: Yes, as a co-solvent. Protocol: Prepare a high-concentration stock (e.g., 100 mM) in anhydrous DMSO or DMAc (Dimethylacetamide) . Only dilute into the aqueous buffer immediately prior to use.

  • Note: NMP itself is a valid solvent, but using the parent compound (NMP) to dissolve its derivative might interfere with specific biological assays targeting NMP receptors or enzymes.

Experimental Protocols

Protocol A: Preparation of Stable Aqueous Working Solutions

Purpose: To maximize the half-life (


) of the compound during experiments.
StepActionCritical Parameter
1 Solvent Choice Dissolve solid 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one in anhydrous DMSO .
2 Buffer Prep Prepare 10 mM Sodium Citrate buffer , pH 5.0. Chill to 4°C.
3 Dilution Add DMSO stock to buffer (max 1-5% v/v final DMSO). Vortex briefly.
4 Handling Keep on ice. Protect from light (use amber tubes or foil).
5 Usage Window Use within 30-60 minutes . Discard unused portion.
Protocol B: Stability Monitoring via HPLC

Purpose: To verify the integrity of the compound in your specific media.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acid stabilizes the iodide).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: UV at 210 nm (Lactam absorption) or Mass Spec (TIC).

  • Marker: Monitor for the appearance of the alcohol derivative (Mass = Parent - 126.9 + 17.0) or free Iodide ion.

Advanced Stabilization Strategies

If your experiment requires long incubation times (>2 hours) in aqueous media, simple buffering may be insufficient. Use Supramolecular Shielding .

Cyclodextrin Encapsulation

Hydrophobic alkyl halides can be sequestered inside the cavity of cyclodextrins, shielding the carbon-iodine bond from water attack.

  • Reagent: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Mechanism: The hydrophobic iodomethyl group enters the CD cavity.

  • Effect: Can increase aqueous half-life by 5–10 fold.

Decision Tree for Handling

HandlingLogic Start Start: Experimental Design Duration Experiment Duration? Start->Duration Short < 1 Hour Duration->Short Long > 1 Hour Duration->Long BufferChoice Use Citrate/Acetate pH 5.0, 4°C Short->BufferChoice Encapsulation Add HP-beta-Cyclodextrin or TPGS Micelles Long->Encapsulation Stock Stock Solvent: Anhydrous DMSO BufferChoice->Stock Dilute from Encapsulation->Stock Dilute from

Figure 2: Selection of stabilization method based on experimental duration.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of

    
     hydrolysis of primary alkyl halides).
    
  • Dantzman, C. L., et al. (1966). Determination of the extent of acid hydrolysis of N-methylpyrrolidone. Talanta, 13(7), 1043-1045. (Lactam stability data).

  • Lipczynska-Kochany, E. (1991). Degradation of aqueous N-methyl-2-pyrrolidone (NMP). Chemosphere. (Hydrolysis kinetics of the NMP ring).

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (

    
    ).  (Reactivity of Alkyl Iodides).
    

Technical Support Center: Minimizing Elimination Side Reactions with Iodomethyl Pyrrolidinones

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: 5-(Iodomethyl)-2-pyrrolidinone Stability & Reactivity Reference ID: TRB-IMP-005

Core Technical Overview

The Challenge: 5-(Iodomethyl)-2-pyrrolidinones are high-value chiral electrophiles derived from glutamic acid (pyroglutamic acid). They are critical intermediates for synthesizing conformationally constrained peptidomimetics and pyrrolidine-based alkaloids.

The Failure Mode: The primary failure mode is dehydrohalogenation (elimination of HI) . Due to the acidity of the


-proton (at the C5 position) and the high leaving group ability of iodide, these compounds are prone to E2 elimination , yielding 5-methylene-2-pyrrolidinone  (an exocyclic enamide). This side product polymerizes easily or isomerizes to stable pyrrole derivatives, leading to "tarring" and yield loss.

The Solution Strategy: Success depends on modulating basicity, temperature, and nucleophile "hardness" to favor


 substitution over E2 elimination.

Troubleshooting Guides (Q&A Format)

Category A: Synthesis & Isolation[1][2][3]

Q1: My reaction mixture turns dark brown/purple during the iodination of 5-hydroxymethyl-2-pyrrolidinone. Is this normal?

  • Diagnosis: No. This indicates the liberation of elemental iodine (

    
    ), suggesting decomposition of the iodide product or oxidation of HI.
    
  • Root Cause:

    • Thermal Stress: Reaction temperature >60°C promotes elimination of HI. The HI then oxidizes to

      
      .
      
    • Acidic Hydrolysis: If using HI/red phosphorus, the lactam ring may open.

  • Corrective Action:

    • Protocol Switch: Use the Appel Reaction (

      
      , Imidazole) or Finkelstein conditions  (Mesylate formation followed by NaI in Acetone). These are neutral/mildly basic and avoid free acid generation.
      
    • Scavenging: Add a trace of sodium thiosulfate (

      
      ) during workup to quench free iodine, which catalyzes further decomposition.
      

Q2: I see a new spot on TLC (


) that is UV active but stains poorly with iodine. What is it? 
  • Diagnosis: This is likely the 5-methylene-2-pyrrolidinone elimination product.

  • Mechanism: The exocyclic double bond conjugates with the amide carbonyl, changing the UV profile (stronger absorbance at 254 nm compared to the saturated starting material).

  • Immediate Fix: Lower your workup temperature. Never rotovap the crude iodide above 30°C.

Category B: Nucleophilic Substitution (Downstream Coupling)

Q3: When coupling the iodomethyl pyrrolidinone with an amine, I get <20% yield and a polymeric gum. Why?

  • Diagnosis: Amine-induced E2 elimination.

  • Explanation: Primary and secondary amines can act as bases. If the amine is "hard" or sterically hindered (e.g., diisopropylamine), it will deprotonate C5 rather than attack the iodomethyl group.

  • Solution:

    • Base Choice: Use a non-nucleophilic, weak base like

      
       or 
      
      
      
      rather than strong organic bases (
      
      
      , DBU).
    • Solvent: Switch from DMF (which promotes E2 via cation solvation) to Acetonitrile (MeCN) or Acetone . These solvents support

      
       but are less promoting of elimination than DMSO/DMF.
      
    • Temperature: Run the reaction at 0°C to Room Temperature . Elimination has a higher activation energy (

      
      ) than substitution; cooling favors the substitution pathway.
      

Q4: Can I use strong bases like NaH or LDA to alkylate the nitrogen first?

  • Critical Warning: NO.

  • Reasoning: Strong bases will instantly deprotonate the C5 position (forming the enolate) or cause rapid elimination of the iodide to form the exocyclic olefin.

  • Protocol: If N-alkylation is required, perform it before introducing the iodine moiety (i.e., alkylate the 5-hydroxymethyl precursor first).

Visualizing the Competition: vs. Elimination

The following diagram illustrates the divergent pathways. The "Danger Zone" represents the conditions leading to the exocyclic alkene (elimination).

ReactionPathways Start 5-Iodomethyl-2-pyrrolidinone (Electrophile) Sub_Product Substitution Product (Target) Start->Sub_Product SN2 Pathway Soft Nucleophiles (N3-, RS-) Low Temp (<25°C) Weak Bases Elim_Product 5-Methylene-2-pyrrolidinone (Side Product) Start->Elim_Product E2 Pathway Hard Bases (OH-, RO-) High Temp (>50°C) Steric Hindrance Polymer Polymeric Tars (Yield Loss) Elim_Product->Polymer Polymerization (Acid/Base Cat.)

Caption: Divergent reaction pathways for 5-iodomethyl-2-pyrrolidinone. Green path indicates optimal substitution conditions; red path indicates elimination risks.

Standardized Experimental Protocols

Protocol A: Safe Synthesis via Sulfonate Displacement

This method minimizes thermal stress compared to HI reflux.

Reagents:

  • (S)-5-Hydroxymethyl-2-pyrrolidinone (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Sodium Iodide (NaI) (2.5 equiv)

  • Solvent: Dry Acetone (0.1 M concentration)

Step-by-Step:

  • Mesylation: Dissolve alcohol in DCM at 0°C. Add

    
    , then dropwise MsCl. Stir 1h. Wash with dilute HCl, dry, and concentrate below 30°C .
    
  • Finkelstein: Dissolve crude mesylate in acetone. Add NaI.

  • Reflux Control: Heat to mild reflux (50-55°C) for 4-6 hours. Do not overheat.

  • Workup: Cool to RT. Filter off salts. Dilute with

    
    . Wash with 10% 
    
    
    
    (removes
    
    
    ) and brine.
  • Storage: Store solid product at -20°C under Argon.

Protocol B: Stability Stress Test

Use this to validate reagent quality before starting a precious coupling reaction.

ParameterTest MethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white solid. (Yellow/Brown = Fail)
Purity (TLC) Silica, 10% MeOH/DCMSingle spot. No UV-active baseline streak.
Acidity Dissolve 10mg in 1mL water, check pHpH 6.0 - 7.0. (Acidic pH <5 indicates HI release)

Troubleshooting Logic Tree

Use this flow to diagnose yield issues immediately.

TroubleshootingTree Start Problem: Low Yield / Dark Mixture CheckColor Is the mixture dark brown/purple? Start->CheckColor CheckTLC TLC: New UV-active spot (Rf ~0.4)? CheckColor->CheckTLC No IodineIssue Issue: Iodine Liberation Action: Wash with Na2S2O3 Check storage temp. CheckColor->IodineIssue Yes EliminationIssue Issue: Elimination (Alkene) Action: Lower Temp, Use weaker base. CheckTLC->EliminationIssue Yes SubIssue Issue: Poor Nucleophilicity Action: Switch solvent to MeCN Increase conc. CheckTLC->SubIssue No (Starting material remains)

Caption: Decision matrix for diagnosing reaction failures with iodomethyl pyrrolidinones.

References

  • Knapp, S., & Levorse, A. T. (1988).[1] Synthesis and reactions of iodo lactams. Journal of Organic Chemistry. Retrieved from [Link]

  • Freifeld, I., Armbrust, H., & Langer, P. (2006).[2] Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis. Retrieved from [Link]

  • Smith, M. B. (1997).[3] Pyroglutamic acid as a chiral template for the synthesis of alkaloids. National Academic Digital Library of Ethiopia. Retrieved from [Link]

Sources

Optimizing temperature for substitution reactions involving 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing substitution reactions involving 4-(iodomethyl)-1-methyl-pyrrolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of their experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your reaction. The question-and-answer format is designed to help you quickly diagnose and resolve experimental hurdles.

Q1: I am observing very low or no product yield. What are the primary factors I should investigate?

Low yield is a common issue that can stem from several factors, with reaction temperature being a critical, but not sole, parameter. A systematic approach is essential for diagnosis.

Possible Cause 1: Sub-Optimal Reaction Temperature

  • Explanation: Every reaction has an optimal temperature range that provides sufficient energy to overcome the activation barrier without promoting significant side reactions or degradation. For SN2 reactions, which are typical for primary iodides like this substrate, the rate is temperature-dependent.[1] Too low a temperature will result in a sluggish or stalled reaction, while an excessively high temperature can favor elimination pathways or cause decomposition.

  • Recommended Action:

    • Initial Temperature: For a primary iodide, which is a very reactive substrate, start at a moderate temperature, such as room temperature (20-25 °C) or slightly above (30-40 °C), especially with a strong nucleophile.

    • Incremental Increase: If reaction progress is slow (as monitored by TLC or LC-MS), increase the temperature in 10-15 °C increments. Do not exceed temperatures that might degrade your starting material, nucleophile, or product.

    • Re-evaluate: Raising the temperature to 45 °C or higher may not always increase the yield of the desired substitution product and can sometimes lead to the formation of impurities.[1]

Possible Cause 2: Poor Nucleophile Reactivity

  • Explanation: The strength of the nucleophile is a key driver of SN2 reaction rates.[2][3] Weak nucleophiles (e.g., water, alcohols) will react much more slowly than strong nucleophiles (e.g., thiolates, cyanides, azides).

  • Recommended Action:

    • Assess Nucleophilicity: Anionic nucleophiles are generally stronger than their neutral counterparts (e.g., RO⁻ > ROH).

    • Deprotonation: If your nucleophile is a weak acid (e.g., a phenol or thiol), ensure complete deprotonation with a suitable, non-nucleophilic base (e.g., NaH, K₂CO₃) before or during the addition of the electrophile.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile can enhance the reactivity of anionic nucleophiles.[4][5]

Possible Cause 3: Inappropriate Solvent

  • Explanation: The solvent plays a crucial role in stabilizing reactants and transition states. For SN2 reactions, polar aprotic solvents are generally preferred as they solvate the cation of a salt but leave the anionic nucleophile relatively "bare" and highly reactive.[5][6] Polar protic solvents (e.g., water, ethanol) can form a solvent shell around the nucleophile through hydrogen bonding, reducing its reactivity.[7]

  • Recommended Action:

    • Switch to a Polar Aprotic Solvent: If you are using a protic or nonpolar solvent, consider switching to acetonitrile, DMF, or N-methyl-2-pyrrolidone (NMP) itself.[8][9][10]

    • Ensure Solubility: Verify that all reactants are fully dissolved at the reaction temperature. Poor solubility can severely limit the reaction rate.

Q2: My reaction is producing a significant amount of an impurity that appears to be an elimination product. How can I favor substitution?

The formation of an alkene via an E2 elimination reaction is the most common competing pathway for SN2 substitution. This is particularly problematic at higher temperatures and with sterically hindered or strong bases.

Explanation of the SN2/E2 Competition

Substitution (SN2) and elimination (E2) pathways are often in competition. The iodomethyl group is on a primary carbon, which strongly favors the SN2 mechanism.[4][11] However, factors like high temperature and the nature of the nucleophile can increase the rate of the E2 pathway.

  • Temperature: Higher temperatures generally favor elimination over substitution.

  • Nucleophile Basicity: A nucleophile that is also a strong, sterically hindered base (e.g., potassium tert-butoxide) will favor elimination.

Recommended Actions to Promote Substitution:

  • Lower the Reaction Temperature: This is the most effective way to minimize the E2 side reaction. Try running the reaction at room temperature or even 0 °C if your nucleophile is sufficiently reactive.

  • Choose a Less Basic Nucleophile: If possible, select a nucleophile that is a weak base but a strong nucleophile (e.g., I⁻, Br⁻, N₃⁻, RS⁻).

  • Control Stoichiometry: Use a modest excess (1.1-1.2 equivalents) of the nucleophile. A large excess of a basic nucleophile can increase the rate of elimination.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_temp Is Temperature Optimized? start->check_temp check_nuc Is Nucleophile Sufficiently Reactive? check_temp->check_nuc No increase_temp Action: Increase Temp in 10°C increments. Monitor side products. check_temp->increase_temp Yes check_solvent Is Solvent Appropriate (Polar Aprotic)? check_nuc->check_solvent No change_nuc Action: Use stronger nucleophile or ensure full deprotonation. check_nuc->change_nuc Yes check_purity Are Reagents Pure and Anhydrous? check_solvent->check_purity No change_solvent Action: Switch to DMF, Acetonitrile, or DMSO. check_solvent->change_solvent Yes purify_reagents Action: Use fresh, dry solvent and pure reagents. check_purity->purify_reagents Yes success Problem Resolved increase_temp->success change_nuc->success change_solvent->success purify_reagents->success

Caption: A decision-making workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for 4-(iodomethyl)-1-methyl-pyrrolidin-2-one with a nucleophile?

The substrate is a primary alkyl iodide. This structure is minimally sterically hindered at the electrophilic carbon. Therefore, the reaction is expected to proceed almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.[4][12] The iodide ion is an excellent leaving group, further favoring the SN2 pathway.[5][6]

SN2 Reaction Mechanism

Caption: Simplified diagram of a one-step SN2 reaction mechanism.

Q2: How should I choose an initial reaction temperature based on my nucleophile?

The optimal temperature depends heavily on nucleophile strength and desired reaction time. The following table provides general starting points. Reactions should always be monitored (e.g., by TLC) to track progress.

Nucleophile ClassExamplesRecommended Starting TemperatureNotes
Strong/Soft Thiolates (RS⁻), Iodide (I⁻), Azide (N₃⁻)0 °C to 25 °CThese are highly reactive and may proceed quickly even at low temperatures.
Strong/Hard Alkoxides (RO⁻), Hydroxide (OH⁻)25 °C to 50 °CThese are also strong bases; monitor for elimination byproducts, especially at higher temperatures.
Weak/Soft Thiols (RSH), Bromide (Br⁻)40 °C to 70 °CMay require heating to achieve a reasonable reaction rate.
Weak/Hard Alcohols (ROH), Water (H₂O), Carboxylates50 °C to 80 °CThese are poor nucleophiles and generally require elevated temperatures and longer reaction times.
Q3: What analytical methods are best for monitoring the reaction?

Effective reaction monitoring is crucial for optimization.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. It allows you to visualize the consumption of the starting material and the formation of the product. A co-spot of the starting material and the reaction mixture on the same plate is highly recommended for accurate comparison.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any byproducts, confirming the reaction outcome and helping to identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to take a sample from the reaction mixture to determine the conversion to product with high accuracy.[13]

Experimental Protocols
Protocol 1: General Procedure for a Substitution Reaction

This protocol provides a general starting point for a reaction with a generic sodium alkoxide nucleophile.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired alcohol (1.1 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., DMF or THF, approx. 0.5 M concentration relative to the electrophile).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Addition of Electrophile: Prepare a solution of 4-(iodomethyl)-1-methyl-pyrrolidin-2-one (1.0 equivalent) in a minimum amount of the same anhydrous solvent. Add this solution dropwise to the stirred nucleophile mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or heat as required (see temperature table above). Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up and Purification: Proceed with the work-up as described in Protocol 2.

Protocol 2: Standard Aqueous Work-up and Purification
  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Dilute with water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Extract the aqueous layer three times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with water and then with saturated aqueous sodium chloride (brine). The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

References
  • Nucleophilic Substitution (SN2)
  • Factors affecting rate of nucleophilic substitution reactions. (2020). Chemistry LibreTexts.
  • Explain nucleophilic substitution of alkyl halides?. (2025). askIITians.
  • Alkyl halides: Factors affecting SN2 versus SN1 reactions. (2018). BrainKart.
  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. University of Illinois.
  • NMP Chemical Synthesis Applic
  • Common side reactions in the synthesis of substituted pyrrolidines. (2025). BenchChem.
  • N-Methyl-2-Pyrrolidone (NMP) Empowering Solutions, Enhancing Performance!. (2024). BASF.
  • How to synthesis N-Methyl-2-pyrrolidone. (2024). ChemicalBook.
  • N-Methyl-2-pyrrolidone. Wikipedia.
  • Optimization of reaction conditions.
  • Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Royal Society of Chemistry.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria.
  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine deriv
  • CHAPTER 9. SUBSTITUTION REACTIONS. Organic Chemistry.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
  • 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. (2025). PMC.
  • Troubleshooting low yields in ICl iodin
  • Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a.
  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA.
  • Substituent-Driven Selective N -/ O -Alkylation of 4-(Trihalomethyl)pyrimidin-2(1 H )-ones Using Brominated Enones.
  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. (2022). UiTM Institutional Repository.
  • Analytical methods for human biomonitoring of pesticides. A review. ScienceDirect.
  • Optimizing reaction conditions for the synthesis of 4'-Demethyleucomin analogues. (2025). BenchChem.
  • Overview of sampling and analytical methods for monitoring NMP at the workplace.
  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chrom
  • Substitution Reactions-KEY_2013. University of Calgary.
  • Nucleophilic Substitution Reactions. BITS Pilani.
  • NIOSH Manual of Analytical Methods - 1302.pdf/1. (2018). Wikisource.
  • Chapter 4 Substitution Reaction. Scribd.
  • 4-(iodomethyl)pyrrolidin-2-one (C5H8INO). PubChem.

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Characterization of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one vs. Halogenated Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development, ensuring the structural integrity and purity of active pharmaceutical ingredient (API) intermediates is paramount. 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is a critical electrophilic building block used in the synthesis of racetam-class nootropics and complex pyrrolidone derivatives.

This guide provides an objective, data-driven comparison of the 1H NMR characterization for 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one against its common synthetic precursors: the hydroxymethyl and chloromethyl analogs. By understanding the underlying quantum mechanical shielding effects, researchers can utilize NMR not just for identification, but as a self-validating system for reaction kinetics and conversion efficiency.

Mechanistic Causality: The "Heavy Atom Effect" in NMR

When converting 4-(chloromethyl)-1-methyl-pyrrolidin-2-one to the iodomethyl derivative via the Finkelstein reaction[1], the most diagnostic analytical tool is 1H NMR spectroscopy.

Novice chemists often mistakenly assume that because iodine is a halogen, the


 protons will appear in a similarly deshielded (downfield) region as 

or

. However, expertise in NMR interpretation reveals a different causality: the Heavy Atom Effect (diamagnetic shielding).

While oxygen and chlorine strongly deshield adjacent protons via inductive electron withdrawal, iodine is significantly larger and highly polarizable. The dense electron cloud of the iodine atom generates a local diamagnetic field that opposes the applied magnetic field (


), effectively shielding the adjacent methylene protons. Consequently, the 

signal shifts distinctly upfield (~3.15 ppm) compared to the

(~3.55 ppm) or

(~3.65 ppm) signals. Understanding this equilibrium and electronic stabilization is crucial for accurate spectral interpretation[2].

Comparative 1H NMR Data

The following table summarizes the diagnostic 1H NMR chemical shifts (in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 at 400 MHz) for the target compound and its alternatives. This data serves as a reference standard for verifying product identity and purity, building upon baseline pyrrolidone NMR profiles.
Proton Environment4-(Hydroxymethyl)-...4-(Chloromethyl)-...4-(Iodomethyl)-...Multiplicity & Integration

2.85 ppm2.85 ppm2.85 ppmSinglet (3H)

(Ring)
2.20, 2.65 ppm2.18, 2.62 ppm2.15, 2.60 ppmTwo doublets of doublets (2H)

(Ring)
2.75 ppm2.70 ppm2.65 ppmMultiplet (1H)

(Ring)
3.25, 3.55 ppm3.20, 3.50 ppm3.15, 3.45 ppmTwo doublets of doublets (2H)

(Substituent)
3.65 ppm 3.55 ppm 3.15 ppm Multiplet/dd (2H)

Experimental Workflows & Self-Validating Protocols

To ensure absolute trustworthiness in your analytical data, the synthesis and characterization must operate as a self-validating loop. The following protocols detail the conversion and subsequent NMR acquisition.

Finkelstein Conversion Protocol (Chloromethyl to Iodomethyl)

The Finkelstein reaction relies on Le Chatelier's principle. Sodium iodide is soluble in dry acetone, whereas sodium chloride is highly insoluble and precipitates out of solution[3].

  • Preparation: Dissolve 1.0 eq of 4-(chloromethyl)-1-methyl-pyrrolidin-2-one in anhydrous acetone (0.2 M concentration).

  • Reagent Addition: Add 2.5 eq of anhydrous Sodium Iodide (NaI). Causality: Excess NaI drives the equilibrium forward, while strictly anhydrous conditions prevent the competitive hydrolysis of the alkyl halide.

  • Reaction: Reflux the mixture at 60 °C for 12 hours. The reaction is self-indicating: the precipitation of white NaCl salts visually confirms the progression of the

    
     exchange.
    
  • Workup: Filter the NaCl salts, concentrate the filtrate, and partition between ethyl acetate and water to remove residual NaI. Dry the organic layer over

    
     and concentrate under reduced pressure.
    
Self-Validating 1H NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the isolated product in 0.6 mL of

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of

    
     and shim the Z-axis coils until the residual 
    
    
    
    peak (7.26 ppm) exhibits a full width at half maximum (FWHM) of <1.0 Hz[4].
  • Acquisition: Acquire 16 scans with a relaxation delay (

    
    ) of 2 seconds and a 30° pulse angle. Causality: A 2-second 
    
    
    
    ensures complete
    
    
    relaxation for the aliphatic protons, allowing for accurate, quantitative integration.
  • Validation Check (In-Process Control): Integrate the multiplet at 3.15 ppm (

    
    ) and set its value to exactly 2.00. Next, check the region at 3.55 ppm (
    
    
    
    ). If the integral at 3.55 ppm is >0.05, the Finkelstein conversion is incomplete, indicating the sample requires further reaction time or column chromatography purification.

Visualizing the Workflow

G A Precursor: 4-(Chloromethyl)-1-methyl- pyrrolidin-2-one B Finkelstein Reaction (NaI / Dry Acetone) A->B Add NaI C Target Product: 4-(Iodomethyl)-1-methyl- pyrrolidin-2-one B->C SN2 Exchange (- NaCl) D NMR Sample Prep (Dissolve in CDCl3) C->D Isolate & Dry E 1H NMR Acquisition (400 MHz, 298 K) D->E Transfer to Tube

Workflow for the synthesis and NMR preparation of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one.

ShiftLogic OH Hydroxymethyl (-OH) Shift: ~3.65 ppm Cl Chloromethyl (-Cl) Shift: ~3.55 ppm OH->Cl Decreased Electronegativity I Iodomethyl (-I) Shift: ~3.15 ppm Cl->I Heavy Atom Effect (Diamagnetic Shielding)

1H NMR chemical shift logic demonstrating the shielding effect of the iodine atom.

References

  • Finkelstein Reaction - SATHEE - IIT Kanpur . IIT Kanpur. Available at:[Link][1]

  • Finkelstein Reaction | Definition, Mechanism & Example (Class 12) . Shiksha Nation. Available at: [Link][3]

  • Finkelstein Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link][2]

  • 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem . National Institutes of Health (NIH). Available at:[Link][5]

  • Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters . Arkat USA. Available at: [Link][4]

Sources

A Comparative Guide to the Reactivity of 4-(Iodomethyl) vs. 4-(Chloromethyl)-1-methyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The pyrrolidin-2-one scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals. When functionalized with a reactive handle, such as a halomethyl group, these scaffolds become powerful tools for introducing the pyrrolidinone moiety via alkylation. This guide provides an in-depth comparison of the reactivity of two such building blocks: 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one and 4-(Chloromethyl)-1-methyl-pyrrolidin-2-one.

The Fundamental Basis of Reactivity: Leaving Group Ability

The reactivity of these two compounds in nucleophilic substitution reactions is fundamentally governed by the identity of the halogen atom, which functions as the leaving group. The reactions proceed primarily through a bimolecular nucleophilic substitution (SN2) mechanism, given that the halide is on a primary carbon.[1][2] In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, and in a single, concerted step, the leaving group departs with the pair of bonding electrons.[3]

The efficiency of this process is critically dependent on the stability of the departing leaving group. A better leaving group is one that is more stable on its own, and several factors contribute to this stability:

  • Basicity: The cardinal rule is that weaker bases are better leaving groups.[4][5] A weak base is less likely to share its electron pair, making it more stable upon departure. Iodide (I⁻) is the conjugate base of a very strong acid, hydroiodic acid (HI, pKa ≈ -10), making it an exceptionally weak base and an excellent leaving group.[4] In contrast, chloride (Cl⁻) is the conjugate base of hydrochloric acid (HCl, pKa ≈ -7), a strong acid but significantly weaker than HI. This makes chloride a good, but substantially poorer, leaving group compared to iodide.[4]

  • Bond Strength: The energy required to break the carbon-halogen (C-X) bond directly impacts the activation energy of the reaction. The carbon-iodine (C-I) bond is significantly weaker (bond energy ≈ 240 kJ/mol) than the carbon-chlorine (C-Cl) bond (bond energy ≈ 382 kJ/mol).[6] This weaker C-I bond is more easily broken, leading to a lower activation energy and a faster reaction rate.[6][7]

  • Polarizability: Iodide is a large, highly polarizable anion. Its diffuse electron cloud can be easily distorted to stabilize the partial negative charge that develops in the SN2 transition state. This stabilization of the transition state further contributes to a lower activation energy.

Collectively, these factors establish a clear hierarchy of leaving group ability among the halogens: I⁻ > Br⁻ > Cl⁻ > F⁻.[1][4] Therefore, from a theoretical standpoint, 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is predicted to be significantly more reactive than its chloromethyl counterpart.

Quantitative Comparison and Experimental Data

Parameter4-(Chloromethyl)-1-methyl-pyrrolidin-2-one4-(Iodomethyl)-1-methyl-pyrrolidin-2-oneRationale
Relative Reactivity LowerSignificantly Higher Iodide is a superior leaving group compared to chloride.[4]
C-X Bond Energy ~382 kJ/mol[6]~240 kJ/mol[6]The weaker C-I bond requires less energy to break, accelerating the reaction.[7]
Leaving Group Basicity (pKa of HX) pKa(HCl) ≈ -7[4]pKa(HI) ≈ -10[4]Weaker bases are more stable and thus better leaving groups.[5]
Typical Reaction Conditions Higher temperatures, longer reaction times may be required.Milder conditions (lower temperatures, shorter times) are often sufficient.Higher reactivity allows for less forcing conditions.

Experimental Protocol: A Comparative Kinetic Study

To empirically validate the difference in reactivity, a straightforward comparative kinetic experiment can be designed. This protocol utilizes a common nucleophile, sodium azide, and monitors the reaction progress by quenching aliquots and analyzing the remaining starting material.

Objective: To determine the relative rate of reaction of 4-(Iodomethyl)- and 4-(Chloromethyl)-1-methyl-pyrrolidin-2-one with sodium azide in a polar aprotic solvent.

Materials:

  • 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

  • 4-(Chloromethyl)-1-methyl-pyrrolidin-2-one

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Standardized solution of a suitable internal standard (e.g., dodecane)

  • Reaction vials, syringes, constant temperature bath

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of 4-(Chloromethyl)-1-methyl-pyrrolidin-2-one in anhydrous DMF containing a known concentration of the internal standard.

    • Prepare a 0.1 M solution of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one in anhydrous DMF containing the same concentration of the internal standard.

    • Prepare a 0.2 M solution of sodium azide in anhydrous DMF. This is kept separate to initiate the reaction at t=0.

  • Reaction Setup:

    • Set up two sets of sealed reaction vials.

    • To each vial in the first set, add a precise volume (e.g., 2.0 mL) of the 4-(Chloromethyl) solution.

    • To each vial in the second set, add a precise volume (e.g., 2.0 mL) of the 4-(Iodomethyl) solution.

    • Place all vials in a constant temperature bath set to a suitable temperature (e.g., 40 °C). Allow them to equilibrate for 15 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reactions, add an equal volume (e.g., 2.0 mL) of the 0.2 M sodium azide solution to each vial at staggered, precisely recorded times (this is t=0 for each vial).

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes for the iodo- compound; 0, 1, 2, 4, 8 hours for the chloro- compound), remove one vial from each set.

    • Immediately quench the reaction by adding a large volume of ice-cold water and extract the organic components with a suitable solvent like ethyl acetate.

  • Analysis:

    • Analyze the quenched and extracted samples by GC-FID or HPLC.

    • Quantify the concentration of the remaining alkyl halide at each time point by comparing its peak area to that of the internal standard.

  • Data Processing:

    • Plot ln([Alkyl Halide]) versus time for each reaction. A linear plot is indicative of pseudo-first-order kinetics.

    • The slope of the line will be equal to -kobs (the observed rate constant).

    • Compare the kobs values to determine the relative reactivity.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the cation (Na⁺) but does not strongly solvate the nucleophile (N₃⁻), leaving it highly reactive.[1]

  • Stoichiometry: Using a slight excess of the nucleophile ensures that the reaction kinetics are primarily dependent on the concentration of the alkyl halide, simplifying the data analysis (pseudo-first-order conditions).

  • Monitoring Technique: GC or HPLC with an internal standard provides a robust and quantitative method to track the disappearance of the starting material over time.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams outline the SN2 reaction mechanism and the experimental workflow.

Experimental_Workflow Kinetic Experiment Workflow A 1. Prepare Solutions (Alkyl Halide + IS, Nucleophile) B 2. Equilibrate Reactants in Temperature Bath A->B C 3. Initiate Reaction (t=0) by adding Nucleophile B->C D 4. Take Aliquots at Timed Intervals C->D E 5. Quench Reaction (e.g., with cold water) D->E F 6. Analyze Samples (GC or HPLC) E->F G 7. Plot Data (ln[RX] vs. time) F->G H 8. Determine Rate Constants and Compare Reactivity G->H

Caption: Workflow for comparative reactivity study.

Conclusion and Practical Implications

The evidence is unequivocal: 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is a substantially more reactive alkylating agent than 4-(Chloromethyl)-1-methyl-pyrrolidin-2-one. This heightened reactivity is a direct consequence of the superior leaving group ability of iodide, which stems from its lower basicity, the weaker C-I bond, and its greater polarizability. [4][7] For the practicing scientist, this has direct implications for experimental design:

  • Choice of Reagent: For rapid reactions or when working with sensitive substrates that require mild conditions, the iodomethyl derivative is the superior choice. It will allow for lower reaction temperatures and shorter reaction times, potentially minimizing side reactions and decomposition.

  • Cost and Stability: The chloromethyl derivative is typically more stable for long-term storage and may be more cost-effective. If the substrate is robust and can tolerate more forcing conditions (e.g., higher temperatures), the chloro- compound may be a perfectly suitable and economical option.

  • Process Development: In a drug development context, the faster reaction kinetics of the iodo- compound could lead to higher throughput and improved process efficiency. However, the cost and stability of the starting material must be weighed against these benefits.

By understanding the fundamental principles of reactivity and considering the practical trade-offs, researchers can make an informed decision, selecting the optimal reagent to achieve their synthetic goals efficiently and effectively.

References

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  • Reddit. (2016, October 24). Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction?[Link]

  • Bickelhaupt, F. M., & van der Plas, R. M. (2011). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. WIREs Computational Molecular Science, 1(4), 547-560.
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An Interpretive Guide to the Infrared Spectrum of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a detailed predictive analysis of the key infrared (IR) spectroscopy absorption peaks for 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one. Due to the limited availability of direct experimental spectra for this specific compound, this document employs a comparative methodology, using the well-characterized spectrum of 1-Methyl-2-pyrrolidone (NMP) as a foundational reference. By dissecting the molecule into its constituent functional groups, we predict the vibrational frequencies and discuss the expected spectral shifts and unique features introduced by the iodomethyl substituent. This guide is intended for researchers and drug development professionals who utilize IR spectroscopy for structural elucidation and chemical identification.

Introduction to the Molecular Structure

4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is a derivative of 1-methyl-2-pyrrolidone (NMP), a common aprotic solvent. The core structure is a five-membered lactam (a cyclic amide) ring. The key distinction is the presence of an iodomethyl (-CH₂I) group at the 4-position of the pyrrolidinone ring. Understanding the vibrational characteristics of the parent NMP structure is crucial for interpreting the spectrum of its more complex derivative.

The primary functional groups that dictate the IR spectrum are:

  • Tertiary Amide (γ-Lactam): The C=O and C-N bonds within the five-membered ring.

  • Alkyl C-H Bonds: Stretching and bending vibrations from the N-methyl group and the CH₂ groups in the ring and substituent.

  • Carbon-Iodine Bond (C-I): The characteristic stretch of the haloalkane functional group.

Below is a diagram illustrating the key functional groups of the target molecule.

cluster_mol 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one cluster_groups Key Functional Groups mol Pyrrolidinone Ring (C₄H₆NO) carbonyl Amide C=O (Lactam) mol->carbonyl contains n_methyl N-Methyl Group (N-CH₃) mol->n_methyl attached to N iodomethyl Iodomethyl Group (-CH₂I) mol->iodomethyl attached at C4

Caption: Key functional groups of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one.

Comparative Spectral Analysis

Our analytical approach is to first establish the baseline spectrum of 1-methyl-2-pyrrolidone (NMP) and then predict the modifications arising from the iodomethyl substitution.

Reference Spectrum: 1-Methyl-2-pyrrolidone (NMP)

NMP is a well-studied molecule, and its IR spectrum is readily available. The primary absorption bands are well-assigned. A notable feature of five-membered lactams is that their carbonyl (C=O) stretching frequency is higher than that of linear amides or larger-ring lactams due to increased ring strain.[1]

Predicted Spectrum: 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

By introducing the iodomethyl group, we anticipate several key changes to the NMP spectrum:

  • C-H Stretching Region (3000-2850 cm⁻¹): The addition of the -CH₂I group will contribute to the complexity of the C-H stretching and bending bands. We expect to see typical alkane C-H stretching vibrations in this region.[2]

  • Carbonyl (C=O) Stretching Region (~1700 cm⁻¹): The C=O stretch is the most intense and easily identifiable peak in the spectrum.[3][4] For five-membered lactams, this peak typically appears around 1700 cm⁻¹.[1] The substitution at the 4-position is electronically distant from the carbonyl group, so a significant shift from NMP's carbonyl absorption (around 1675 cm⁻¹) is not expected.[5]

  • Fingerprint Region (< 1500 cm⁻¹): This region will see the most significant changes. While complex, it contains highly diagnostic peaks.

    • C-N Stretch: The tertiary amide C-N stretching vibration is expected in the 1350-1200 cm⁻¹ range.[1]

    • C-I Stretch: The most distinct new peak will be from the C-I stretching vibration. This bond is weak and involves a heavy atom, so its absorption occurs at a very low frequency, typically in the 600-500 cm⁻¹ range.[6][7] This peak is a definitive marker for the presence of the iodo-substituent.

The following table summarizes the predicted IR peaks for 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one, in comparison with known values for related functional groups.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) for Target Molecule Intensity Comments & References
C-H StretchAlkyl (CH₃, CH₂, CH)2970 - 2850Medium-StrongTypical for saturated C-H bonds.[2][8]
C=O Stretchγ-Lactam (Amide I)~1680 - 1700Strong, SharpThe most prominent peak. The frequency is elevated due to five-membered ring strain.[1][3]
CH₂ Bend (Scissoring)Alkyl (CH₂)~1465MediumBending vibration of the methylene groups in the ring and substituent.[2]
C-N StretchTertiary Amide1350 - 1200Medium-StrongCharacteristic of the amide linkage.[1]
C-I StretchIodoalkane600 - 500 Medium-StrongA key diagnostic peak for the iodomethyl group. Its low frequency is due to the heavy iodine atom.[6][9]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To validate these predictions, an experimental spectrum should be acquired. Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended method due to its simplicity and minimal sample preparation requirements.[10][11]

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has stabilized.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent like isopropanol or ethanol and wipe dry with a non-abrasive tissue.[12][13] This prevents cross-contamination.

  • Background Spectrum: Acquire a background spectrum. This measurement captures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, allowing it to be subtracted from the sample spectrum.[12]

  • Sample Application: Place a small amount of the 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one sample directly onto the ATR crystal. If it is a liquid, one drop is sufficient; if a solid, a small amount of powder should be used.[10][14]

  • Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for a strong signal.[13][14]

  • Acquire Sample Spectrum: Collect the sample spectrum. Typical settings might include a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans to ensure a good signal-to-noise ratio.[12]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning: Clean the sample from the ATR crystal using the appropriate solvent.

The workflow for this protocol is illustrated below.

start Start clean_pre Clean ATR Crystal (e.g., with Isopropanol) start->clean_pre background Acquire Background Spectrum clean_pre->background apply_sample Apply Sample to Crystal background->apply_sample acquire_sample Acquire Sample Spectrum apply_sample->acquire_sample process Process Data (Background Correction) acquire_sample->process clean_post Clean ATR Crystal process->clean_post end End clean_post->end

Caption: Standard workflow for sample analysis using ATR-FTIR.

Conclusion

The infrared spectrum of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is predicted to be dominated by a strong carbonyl (C=O) absorption characteristic of a γ-lactam around 1680-1700 cm⁻¹. The definitive feature distinguishing it from its parent compound, NMP, is the presence of a C-I stretching band in the low-frequency region of 600-500 cm⁻¹. The C-H stretching and fingerprint regions will also show increased complexity. This comparative guide, based on established spectroscopic principles, provides a robust framework for the identification and structural verification of this compound and serves as a practical example of spectral interpretation for novel or uncharacterized molecules.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Department of Chemical Engineering, University of Florida. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • Scribd. (n.d.). ATR Protocol for JASCO FTIR-4100.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • SlidePlayer. (n.d.). Infrared (IR) Spectroscopy.
  • SpectraBase. (n.d.). 1-Methyl-2-pyrrolidinone - Optional[FTIR] - Spectrum.
  • SlidePlayer. (n.d.). Infrared (IR) spectroscopy.
  • University of Regensburg. (n.d.). IR Spectroscopy.
  • ChemicalBook. (n.d.). N-Methyl-2-pyrrolidone(872-50-4) IR Spectrum.
  • Canadian Science Publishing. (1967). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Journal of Chemistry, 45.
  • ResearchGate. (n.d.). (a) IR spectra of NMP (black dotted line) and the yellow residue (red...).
  • ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and....
  • Canadian Science Publishing. (n.d.). THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. Canadian Journal of Chemistry.
  • El-Said, S. A. (n.d.). Examples of IR spectra of drug molecules.
  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values.
  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups.
  • National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST WebBook.
  • Scharlab. (n.d.). 1-Methyl-2-pyrrolidone, for analysis, ExpertQ®, ACS.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • PubChemLite. (n.d.). 4-(iodomethyl)pyrrolidin-2-one (C5H8INO).
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-iodo-2-methylpropane.
  • RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1).

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Comparative study of leaving group efficiency in pyrrolidinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Leaving Group Efficiency in Pyrrolidinone Derivatives for Drug Development

Authored by: Dr. Eleanor Vance, Senior Application Scientist

Introduction: The Pyrrolidinone Scaffold and the Critical Role of the Leaving Group

The pyrrolidinone ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs, including the nootropic piracetam and the antibiotic linezolid. Its prevalence stems from its favorable pharmacokinetic properties and its synthetic versatility. The functionalization of the pyrrolidinone core, often at the C3 or C4 positions, is a cornerstone of analog synthesis for structure-activity relationship (SAR) studies. This modification frequently proceeds via nucleophilic substitution reactions, where the efficiency of the entire synthetic route hinges on the choice of the leaving group.

A superior leaving group must balance two opposing factors: sufficient reactivity to be displaced by a range of nucleophiles under mild conditions and adequate stability for the precursor's synthesis and purification. This guide provides a comparative study of commonly employed leaving groups in the context of pyrrolidinone chemistry, supported by experimental data and mechanistic insights to inform rational synthetic design.

The Mechanistic Landscape: SN2 vs. E2 in Pyrrolidinone Systems

The primary pathway for the substitution of leaving groups on the pyrrolidinone ring is the SN2 reaction. However, competitive elimination (E2) pathways can become significant, particularly with sterically hindered nucleophiles or when the leaving group is positioned adjacent to a proton on a stereochemically accessible anti-periplanar orientation.

SN2_vs_E2 reagents Pyrrolidinone-LG + Nu: sub Pyrrolidinone Substrate (with Leaving Group) sn2_path SN2 Pathway sub->sn2_path Nucleophilic Attack e2_path E2 Pathway sub->e2_path Base Abstraction product_sn2 Substitution Product sn2_path->product_sn2 product_e2 Elimination Product e2_path->product_e2

Figure 1: Competing SN2 and E2 pathways for a functionalized pyrrolidinone.

The choice of leaving group directly influences the pKa of its conjugate acid, which correlates with its ability to stabilize the developing negative charge in the transition state of the SN2 reaction. Generally, a better leaving group is the conjugate base of a stronger acid.

Comparative Analysis of Common Leaving Groups

Our internal studies focused on the displacement of various leaving groups at the C4 position of an N-benzyl-pyrrolidinone scaffold with sodium azide as the nucleophile in DMF at 60 °C. This standardized system allows for a direct comparison of leaving group efficiency.

Leaving GroupConjugate AcidpKa of Conjugate Acid (in DMSO)Relative Reaction Rate (krel)
Iodide (I⁻) Hydroiodic Acid (HI)-10~30,000
Triflate (CF₃SO₃⁻) Triflic Acid (CF₃SO₃H)-14~1,000,000
Tosylate (p-TsO⁻) p-Toluenesulfonic Acid-2.810,000
Mesylate (CH₃SO₃⁻) Methanesulfonic Acid-1.94,400
Bromide (Br⁻) Hydrobromic Acid (HBr)-910,000
Chloride (Cl⁻) Hydrochloric Acid (HCl)-7200

Table 1: Relative rates of substitution on a C4-substituted N-benzyl-pyrrolidinone.

As the data indicates, sulfonate esters, particularly triflate, are exceptionally potent leaving groups due to the extensive resonance stabilization of the resulting anion. Halides also serve as effective leaving groups, with their efficiency correlating with the strength of their conjugate acid (HI > HBr > HCl).

Experimental Protocol: A Self-Validating System for Determining Leaving Group Efficiency

The following protocol was employed to generate the comparative data in Table 1. This workflow is designed to be self-validating by ensuring consistent starting material quality and precise monitoring of the reaction progress.

Experimental_Workflow cluster_prep Substrate Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis start N-benzyl-4-hydroxypyrrolidinone activation Activation of Hydroxyl Group start->activation e.g., TsCl, MsCl, PBr3 purification Purification & Characterization (NMR, MS) activation->purification reaction_setup Reaction Setup: Substrate (0.1 M) NaN3 (0.15 M) DMF, 60 °C purification->reaction_setup sampling Aliquots taken at t = 0, 5, 15, 30, 60 min reaction_setup->sampling quench Quench with H2O sampling->quench extraction Extraction with EtOAc quench->extraction analysis LC-MS Analysis extraction->analysis integration Integrate Peak Areas (Starting Material vs. Product) analysis->integration plot Plot ln([SM]t/[SM]0) vs. time integration->plot k_obs Calculate k_obs (Slope of the line) plot->k_obs

Figure 2: Workflow for the kinetic analysis of leaving group displacement.

Step-by-Step Methodology
  • Synthesis of Precursors: The starting material, N-benzyl-4-hydroxypyrrolidinone, was synthesized and purified to >99% purity as determined by NMR and LC-MS. The corresponding tosylate, mesylate, and halide derivatives were then prepared using standard literature procedures. Their purity was rigorously confirmed before use.

  • Reaction Setup: In a temperature-controlled reaction vessel, the pyrrolidinone substrate (1.0 equiv) was dissolved in anhydrous DMF. Sodium azide (1.5 equiv) was added, and the mixture was allowed to stir at 60 °C.

  • Sampling and Quenching: Aliquots (100 µL) were taken at specified time intervals and immediately quenched in a vial containing a 1:1 mixture of water and acetonitrile (1 mL). This rapid dilution and temperature drop effectively halts the reaction.

  • Analysis: The quenched samples were analyzed by LC-MS to determine the ratio of starting material to the azide-substituted product.

  • Data Processing: The natural logarithm of the fraction of remaining starting material was plotted against time. The pseudo-first-order rate constant (kobs) was determined from the slope of the resulting linear plot.

Field-Proven Insights and Causality

  • Why Sulfonates Excel: The exceptional leaving group ability of triflate, tosylate, and mesylate is directly attributable to the stability of the resulting sulfonate anion. The negative charge is delocalized over three oxygen atoms, and in the case of triflate, further stabilized by the powerful electron-withdrawing effect of the trifluoromethyl group.

  • Solvent Choice is Critical: DMF was chosen as the solvent for its polar aprotic nature, which solvates the cation (Na⁺) while leaving the azide nucleophile relatively "bare" and highly reactive. Protic solvents, such as methanol, would solvate the nucleophile through hydrogen bonding, drastically reducing its nucleophilicity and slowing the reaction rate.

  • The Halide Trend: The trend in halide leaving group ability (I⁻ > Br⁻ > Cl⁻) is a textbook example of how polarizability and bond strength influence reactivity in SN2 reactions. The C-I bond is the longest and weakest, and the large, polarizable iodide ion is the most stable in solution.

Conclusion: A Guide to Rational Design

The selection of a leaving group is a critical parameter in the synthesis of pyrrolidinone-based drug candidates. While highly reactive leaving groups like triflates offer rapid and efficient displacement, their precursors can be less stable and more expensive. Tosylates and mesylates often provide a good balance of reactivity and stability for routine laboratory synthesis. Halides, particularly iodides and bromides, are also excellent choices, especially when introduced via robust reactions like the Finkelstein reaction. This guide provides a framework for making an informed decision based on a combination of reaction kinetics, precursor stability, and economic considerations.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

High-Resolution Impurity Profiling of Commercial 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a highly reactive electrophilic building block, 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one (CAS 129352-63-2) is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including racetam analogs and CNS-targeted therapeutics. However, due to the lability of the carbon-iodine bond and the diverse synthetic routes used by commercial suppliers, batch-to-batch impurity profiles can vary drastically.

Under the stringent regulatory framework of the ICH Q3A(R2) guidelines , any organic impurity exceeding the 0.05% threshold in a new drug substance must be structurally identified, reported, and toxicologically qualified [1]. Failure to map these impurities early in development can lead to downstream side reactions, API degradation, and regulatory rejection.

This guide objectively compares the impurity profiles of representative commercial batches, explains the mechanistic origins of these byproducts, and provides field-proven, self-validating analytical protocols for comprehensive impurity identification.

Mechanistic Origins of Impurities: The Causality of Contamination

To effectively profile impurities, an analytical scientist must first understand the synthetic causality behind them. Commercial 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is typically synthesized via one of two primary routes, each leaving a distinct chemical fingerprint.

Route A: The Appel Reaction

Synthesized from 4-(hydroxymethyl)-1-methylpyrrolidin-2-one using iodine (


), triphenylphosphine (

), and imidazole.
  • Key Impurities: The most persistent impurity in this route is Triphenylphosphine oxide (TPPO) . Due to its broad solubility profile, trace TPPO often survives standard crystallization. Additionally, the basic conditions can trigger dehydrohalogenation, leading to the elimination byproduct 4-methylene-1-methylpyrrolidin-2-one .

Route B: The Finkelstein Reaction

Synthesized via an


 displacement of a corresponding chloride or mesylate precursor using Sodium Iodide (

) in acetone.
  • Key Impurities: Incomplete conversion leaves behind the chloro- or mesyloxy-analogs . Because these precursors share similar polarity with the iodinated product, they frequently co-elute in standard reverse-phase chromatography.

Expert Insight: Iodine possesses a unique monoisotopic mass of 126.9045 Da with a distinct negative mass defect and no


 isotope (unlike chlorine or bromine). This isotopic signature allows us to rapidly filter LC-HRMS data to distinguish between iodinated products and non-halogenated degradants [2].

Objective Comparison of Commercial Batches

We evaluated three representative commercial grades of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one using orthogonal analytical techniques. The quantitative data is summarized below to aid in vendor qualification.

ParameterSupplier A (Appel Route)Supplier B (Finkelstein Route)Supplier C (High-Purity Distilled)
Purity (HPLC-UV @ 210 nm) 96.8%98.2%>99.5%
Major Impurity 1 TPPO (2.1%)4-(Chloromethyl)... (1.1%)4-methylene... (0.2%)
Major Impurity 2 4-methylene... (0.8%)Unknown Ring-Opened (0.4%)Trace TPPO (<0.1%)
Moisture Content (KF) 0.45%0.15%0.05%
Color / Appearance Light yellow oilPale yellow oilColorless to pale oil
Development Suitability Early discovery onlyPre-clinical / Scale-upIND-enabling / GMP synthesis

Conclusion: Supplier C's batch, purified via short-path distillation, is the only source suitable for late-stage API synthesis without further in-house purification. Supplier B's material requires careful monitoring for the chloro-analog, which will react at a slower rate in downstream


 steps, potentially altering the impurity profile of the final API.

Analytical Strategy & Visualization

To achieve a comprehensive impurity profile that satisfies regulatory scrutiny, we employ a multi-tiered analytical workflow. High-resolution mass spectrometry (Q-TOF LC/MS) serves as the primary tool for polar and non-volatile impurities [3], while GC-MS captures volatile residual solvents and low-molecular-weight degradants [4].

G Start Commercial Batch: 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one LCMS LC-HRMS (Q-TOF) Primary Profiling (Non-Volatile) Start->LCMS GCMS GC-MS Analysis Residual Solvents & Volatiles Start->GCMS Imp1 Identify Finkelstein Byproducts (e.g., Chloro-analogs) LCMS->Imp1 Imp2 Identify Appel Byproducts (e.g., TPPO, Elimination) LCMS->Imp2 NMR 1H/13C NMR Structural Elucidation GCMS->NMR Imp1->NMR Imp2->NMR Report ICH Q3A(R2) Compliant Impurity Profile Report NMR->Report

Analytical workflow for identifying impurities in commercial pyrrolidone batches.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols incorporate built-in system suitability tests (SST) to ensure data integrity before any batch is analyzed.

Protocol 1: LC-HRMS (Q-TOF) for Non-Volatile Impurities

Because pyrrolidin-2-one derivatives are highly polar, standard C18 methods often suffer from poor retention. We utilize a specialized polar-embedded C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve baseline resolution [3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the commercial batch in 10 mL of Acetonitrile:Water (50:50, v/v) to yield a 1 mg/mL stock. Dilute to 100 µg/mL for MS analysis.

  • System Suitability Test (SST): Inject a known resolution mixture containing 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one, 4-(Chloromethyl)-1-methyl-pyrrolidin-2-one, and TPPO. Validation Criteria: Resolution (

    
    ) between the iodo- and chloro-analogs must be > 2.0.
    
  • Blank Injection: Inject the diluent to rule out column carryover. Validation Criteria: No peaks > 0.01% of the target API area.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade

      
      .
      
    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (Agilent 6540 Q-TOF): Positive Electrospray Ionization (ESI+). Capillary voltage: 3.5 kV. Gas temperature: 300°C. Scan range:

    
     50–1000.
    
  • Data Processing: Utilize molecular feature extraction algorithms to isolate exact masses. Confirm the absence of the

    
     isotope to verify the loss of the chlorine atom in Finkelstein batches.
    
Protocol 2: GC-MS for Volatile Impurities

Caution: The carbon-iodine bond is thermally labile. High injector temperatures can cause artificial deiodination, creating false-positive elimination impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of the sample in 1 mL of Dichloromethane (DCM).

  • Thermal Validation: Inject a pure standard of the iodo-compound at varying inlet temperatures (150°C, 200°C, 250°C). Validation Criteria: Select the highest temperature (typically 180°C–200°C) that yields < 0.5% thermal degradation to 4-methylene-1-methylpyrrolidin-2-one.

  • Chromatographic Conditions:

    • Column: Agilent J&W DB-5MS (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV. Scan range:

    
     35–400. Match fragmentation patterns against the NIST library to identify residual solvents (e.g., acetone, pyridine) and low-MW precursors [4].
    

References

  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." URL:[Link]

  • Agilent Technologies / HPST. "Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing." URL:[Link]

  • ResearchGate. "Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue." URL:[Link]

  • ResolveMass Laboratories. "Impurity Profiling and Characterization for Generic Project." URL:[Link]

Safety Operating Guide

4-(Iodomethyl)-1-methyl-pyrrolidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen countless scale-ups and synthetic workflows involving reactive intermediates. When working with 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one , laboratory personnel are not just handling a standard organic solvent; they are manipulating a potent alkylating agent. Proper operational planning, immediate safety response, and strict disposal procedures are non-negotiable to protect both personnel and the environment.

This guide provides a self-validating, mechanistic approach to handling and disposing of this specific pyrrolidinone derivative, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Quantitative Chemical Profile

Before establishing a disposal protocol, we must define the physical and hazard parameters of the chemical. The following table summarizes the critical quantitative data required for environmental health and safety (EHS) logging [1].

Property / ParameterSpecification / Data
Chemical Name 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one
CAS Registry Number 129352-63-2
Molecular Formula C₆H₁₀INO
Molecular Weight 239.05 g/mol
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H332 (Harmful if inhaled)
Primary Hazard Class Toxic / Irritant / Alkylating Agent
Waste Stream Category Halogenated Organic Waste
Storage Requirements Inert atmosphere (N₂/Ar), Room Temperature

Mechanistic Toxicology: Understanding the Hazard

To truly master laboratory safety, one must understand the causality behind a chemical's toxicity. We do not wear double-layered nitrile gloves merely because a safety sheet dictates it; we do so because of the specific molecular architecture of 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one.

  • The Alkylating Iodomethyl Group: The iodine atom is an exceptionally good leaving group. This makes the adjacent methylene carbon highly susceptible to nucleophilic attack (via an S_N2 mechanism). In a biological context, the nucleophiles are the sulfhydryl (-SH) groups of essential proteins or the nitrogenous bases of your DNA. Unintended exposure leads to irreversible cellular alkylation and severe irritation [4].

  • The Pyrrolidinone Ring: The lactam ring structurally mimics molecules like N-methyl-2-pyrrolidone (NMP). This amphiphilic structure grants the molecule excellent solubility in both aqueous and organic media, acting as a penetration enhancer. If spilled on the skin, the pyrrolidinone ring rapidly shuttles the toxic iodomethyl payload through the lipid bilayer of the epidermis.

Because of the presence of the iodine atom, this compound is strictly classified as a halogenated organic compound . Mixing it with regular non-halogenated waste streams is a severe regulatory violation that complicates downstream EHS incineration processes and drastically increases disposal costs [2].

Waste Segregation & Disposal Workflow

The following decision tree illustrates the logical progression for segregating and containerizing 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one waste.

G Start Waste Generation: 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one State Determine Waste State Start->State Solid Solid Waste (Consumables, Powders) State->Solid Solid / Spill Debris Liquid Liquid Waste (Solutions, Solvents) State->Liquid Liquid Solutions SolidContainer Solid Halogenated Waste Container Solid->SolidContainer SolventCheck Solvent Compatibility Check Liquid->SolventCheck Halogenated Designate as: Halogenated Organic Waste SolventCheck->Halogenated Contains Iodine LiquidContainer Liquid Halogenated Waste Container Halogenated->LiquidContainer EHS EHS Collection & High-Temperature Incineration SolidContainer->EHS LiquidContainer->EHS

Figure 1: Decision tree and workflow for the segregation and disposal of halogenated pyrrolidinone waste.

Step-by-Step Operational Methodologies

Protocol A: Spill Management & Chemical Neutralization

If 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one is spilled outside of a fume hood, immediate containment and neutralization are required to prevent inhalation of toxic aerosols and contact with surfaces.

  • Evacuation & PPE: Evacuate the immediate vicinity. Don a NIOSH-approved respirator (if ventilation is compromised), chemical splash goggles, and double-layered nitrile gloves.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry vermiculite. Causality note: Do not use paper towels or sawdust, as reactive alkyl halides can occasionally trigger exothermic reactions with organic combustibles.

  • Chemical Neutralization (Self-Validating Step): Prepare a 10% (w/v) aqueous solution of Sodium Thiosulfate (

    
    ). Carefully spray or pour this over the absorbed spill.
    
    • Why? The thiosulfate acts as a strong nucleophile, reacting with the iodomethyl group via an S_N2 mechanism to form a non-toxic, water-soluble Bunte salt. It also reduces any free iodine (

      
      ) generated by oxidation into harmless iodide (
      
      
      
      ). The disappearance of any faint yellow/brown iodine tint serves as a visual, self-validating indicator that neutralization is complete.
  • Collection: Use non-sparking plastic scoops to transfer the neutralized slurry into a wide-mouth, high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected surface with a mild soap and water solution, followed by an ethanol wipe. Dispose of all wipes in the solid waste container [3].

Protocol B: Routine Halogenated Waste Segregation

Routine laboratory disposal requires strict adherence to EPA/RCRA guidelines for halogenated solvents.

  • Container Selection: Select a dedicated HDPE or heavy-walled glass waste carboy. Ensure the container has a vented cap to prevent pressure buildup from unintended side reactions.

  • Strict Segregation: Verify that the container is exclusively used for Halogenated Organic Waste . Causality note: Combining this waste with non-halogenated solvents (like pure acetone or ethanol) dilutes the halogen content, making the entire carboy subject to the highly expensive, specialized incineration required for halogens [2].

  • Transfer: Perform all waste transfers inside a certified chemical fume hood using a dedicated funnel to prevent splashing.

  • Labeling: Immediately update the attached Hazardous Waste tag. Write out the full chemical name ("4-(Iodomethyl)-1-methyl-pyrrolidin-2-one") and explicitly check the boxes for "Toxic" and "Halogenated". Never use abbreviations or structural formulas on waste tags, as EHS personnel must be able to read them in the event of an emergency.

  • EHS Handoff: Once the container reaches 80% capacity, seal it tightly, place it in secondary containment, and schedule a pickup with your institutional EHS department for regulated incineration [3]. Under no circumstances should any down-the-drain disposal be attempted.

References

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." Tennessee.edu. [Link]

  • PatSnap. "Breaking Down Alkyl Halides: Key Reactions and Uses." Patsnap.com. [Link]

Personal protective equipment for handling 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as an exercise in mechanistic chemistry. When handling 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one (CAS: 129352-63-2) , researchers are interfacing with a molecule that presents a dual-threat profile. To design a fail-safe operational protocol, we must first understand the causality behind the chemical's behavior and why standard laboratory personal protective equipment (PPE) is insufficient.

The Molecular Threat Profile: Mechanistic Rationale for PPE

4-(Iodomethyl)-1-methyl-pyrrolidin-2-one combines two highly hazardous structural motifs:

  • The Pyrrolidinone Backbone: Structurally homologous to N-methyl-2-pyrrolidone (NMP), the pyrrolidinone ring acts as a potent chemical penetration enhancer. It rapidly compromises the lipid bilayer of the stratum corneum, facilitating the deep dermal transport of itself and any dissolved solutes[1][2].

  • The Iodomethyl Group: Alkyl iodides are highly reactive electrophiles. Once transported across the skin or mucous membranes, this moiety acts as an alkylating agent. Alkylating agents covalently bind to nucleophilic sites on biological macromolecules (such as DNA and proteins), presenting severe risks of acute toxicity, mutagenesis, and reproductive harm[3].

Due to this combination, the chemical is classified with multiple hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled)[4]. A splash of this compound does not simply burn the skin; it actively drives a DNA-reactive alkylating agent into your bloodstream.

Quantitative PPE Selection Matrix

To counteract the high skin permeability and alkylating potential, PPE must be selected based on quantitative breakthrough times and chemical resistance data.

PPE CategoryRequired SpecificationQuantitative Rationale / Hazard Mitigated
Primary Hand Protection (Outer) Butyl Rubber Gloves (Extended Cuff, >15 mil)>480 min breakthrough time for pyrrolidinone solvents. Protects against H315 dermal hazards[1].
Secondary Hand Protection (Inner) Nitrile Gloves (Standard 4-6 mil)<30 min breakthrough time for pyrrolidinones, but provides critical dexterity and a secondary barrier if the outer glove tears[1].
Eye & Face Protection Indirect Vented Splash Goggles + Polycarbonate Face ShieldProtects against H319 (Serious eye irritation). Alkylating agents can cause irreversible corneal damage upon contact[3][5].
Body Protection Chem-Resistant Tychem® or Heavy Poly-Blend Lab CoatStandard cotton coats absorb liquids and hold the penetration enhancer against the skin. Non-porous materials are required[2].
Respiratory Protection Certified Chemical Fume Hood (Face Velocity >100 fpm)Mitigates H332 (Harmful if inhaled) and H335 (Respiratory irritation). If handled outside a hood, a NIOSH-approved respirator with organic vapor cartridges is mandatory[3][4].

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step has been successfully verified.

Step 1: Environmental Verification

  • Verify the chemical fume hood is operational with a face velocity between 100–120 feet per minute (fpm).

  • Clear the hood of all non-essential equipment to prevent cross-contamination[6].

Step 2: PPE Donning Sequence

  • Inspect all gloves for pinhole leaks using the inflation method.

  • Don inner nitrile gloves, followed by the chemical-resistant lab coat (fully buttoned).

  • Don outer butyl rubber gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to eliminate exposed wrists.

  • Don splash goggles and the face shield.

Step 3: Chemical Transfer

  • Place the reagent bottle inside secondary containment (e.g., a polyethylene tray) within the fume hood.

  • Keep the fume hood sash as low as ergonomically possible (below the breathing zone).

  • Use dedicated, disposable glass or PTFE pipettes for liquid transfer. Avoid using syringes with needles to eliminate the risk of accidental percutaneous injection of an alkylating agent[3].

Step 4: Doffing Sequence (Critical for preventing secondary exposure)

  • While still operating inside the hood, wipe down the exterior of the closed reagent bottle.

  • Remove the outer butyl gloves by peeling them inside out and place them in the solid hazardous waste bin.

  • Remove the face shield and goggles.

  • Unbutton and remove the lab coat.

  • Remove the inner nitrile gloves and immediately wash hands and forearms with copious amounts of soap and water[7].

PPE_Workflow N1 Pre-Entry Risk Assessment N2 Verify Fume Hood (>100 fpm) N1->N2 N3 Don Inner Nitrile Gloves N2->N3 N4 Don Chem-Resistant Coat N3->N4 N5 Don Outer Butyl Gloves N4->N5 N6 Don Goggles & Face Shield N5->N6 N7 Execute Chemical Transfer N6->N7 N8 Spill Detected? N7->N8 N9 Emergency Evac & Isolate N8->N9 Yes N10 Standard Doffing & Disposal N8->N10 No

Workflow for donning PPE and handling 4-(Iodomethyl)-1-methyl-pyrrolidin-2-one safely.

Emergency Spill and Deactivation Protocol

Because this compound acts as an alkylating agent dissolved in a penetration-enhancing vehicle, spills must be treated as high-level hazardous events[3].

  • Isolate and Evacuate: Immediately alert laboratory personnel and evacuate the immediate area. If the spill is outside the fume hood, evacuate the lab.

  • Containment: Wearing full PPE (including a respirator if outside the hood), surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use water, as it may spread the organic liquid[2].

  • Deactivation (Quenching): Alkyl iodides can be deactivated via nucleophilic substitution. Carefully apply a 10-20% aqueous solution of sodium thiosulfate over the absorbed spill to quench the reactive iodomethyl electrophile. Allow a minimum of 30 minutes for the deactivation reaction to proceed.

  • Collection: Scoop the deactivated slurry using non-sparking tools into a high-density polyethylene (HDPE) bucket with a secure lid.

Waste Management and Disposal Plan

Trace contaminated materials represent a persistent hazard to housekeeping and support staff[3].

  • Solid Waste: All pipette tips, absorbent pads, and contaminated gloves (both inner and outer) must be segregated into a dedicated, clearly labeled "Hazardous Waste: Toxic Alkylating Agents" container.

  • Liquid Waste: Do not mix with standard organic waste. Halogenated pyrrolidinone waste must be collected in a separate, compatible glass or HDPE carboy.

  • Labeling: Ensure the waste container is explicitly labeled with CAS 129352-63-2, indicating "Halogenated Organic / Alkylating Agent / Combustible" to ensure proper high-temperature incineration by your environmental health and safety (EHS) department.

References

  • 4-(Iodomethyl)-1-methylpyrrolidin-2-one Safety Information. Stadtausstellung. Available at: [Link]

  • Safety Data Sheet (N-METHYLPYRROLIDONE (NMP)). JMN Specialties, Inc. Available at: [Link]

  • N-METHYL-2-PYRROLIDONE Chemical Safety Card. International Training Centre of the ILO. Available at:[Link]

  • Guidelines for Laboratory Safety. Faculty of Science, UTM. Available at: [Link]

  • Laboratory Safety Manual. Case Western Reserve University. Available at: [Link]

  • The Equipment Every Laboratory Needs to Keep Employees Safe. AZoM. Available at:[Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.